molecular formula C9H14Cl2N2 B1398694 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride CAS No. 1986456-03-4

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

カタログ番号: B1398694
CAS番号: 1986456-03-4
分子量: 221.12 g/mol
InChIキー: NWHBWMNUHVQLBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a high-purity chemical reagent designed for advanced research applications, particularly in neuroscience and medicinal chemistry. As a derivative of the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold, this compound is of significant interest for investigating neurodegenerative pathways and developing novel therapeutic agents. Compounds within the TIQ class have been studied for their multifaceted mechanisms of action in the central nervous system, which may include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system . These properties position TIQ derivatives as key candidates for neuroprotection research in models of Parkinson's disease and other neurological disorders. The structural motif of the tetrahydroisoquinoline core, a benzene ring fused to a piperidine ring, provides a versatile platform for chemical synthesis and derivatization . The 6-amine functional group on this core structure offers a reactive site for further chemical modification, making this dihydrochloride salt a valuable building block for creating a diverse library of compounds for structure-activity relationship (SAR) studies. Research into related endogenous amines, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated considerable potential, showing not only neuroprotective effects but also anti-addictive properties in models of substance abuse by attenuating craving . This suggests that 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride could serve as a critical intermediate in the exploration of new treatments for addiction. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

特性

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBWMNUHVQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Enigmatic Core: A Technical Guide to the Receptor Binding Landscape of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Uncharted Territory of 1,2,3,4-Tetrahydroisoquinolin-6-amine

In the vast landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged core structure, forming the backbone of numerous natural alkaloids and synthetic compounds with significant biological activities.[1][2][3] This guide delves into the receptor binding affinity of this important structural class. However, it is crucial to establish at the outset that a comprehensive, publicly available receptor binding profile for the specific compound, 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride , is not documented in the current scientific literature.

This absence of data presents not a void, but an opportunity. It underscores the necessity for foundational research to characterize this specific analog. Therefore, this guide will serve a dual purpose: first, to synthesize the extensive and diverse receptor binding profiles of closely related THIQ derivatives, providing critical structure-activity relationship (SAR) insights. Second, to provide a robust, field-proven methodological framework for researchers to independently determine the binding affinity profile of novel compounds like 1,2,3,4-Tetrahydroisoquinolin-6-amine.

Part 1: The THIQ Scaffold - A Chameleon in Receptor Pharmacology

The THIQ nucleus is a versatile pharmacophore.[4] Its rigid bicyclic structure provides a defined three-dimensional orientation for substituent groups, while the basic nitrogen atom serves as a key interaction point, often forming ionic bonds with acidic residues in receptor binding pockets.[4] The true pharmacological diversity of this class arises from the specific substitution patterns on the aromatic ring and the nitrogen atom, which dictate receptor selectivity and functional activity.

Our exploration of the THIQ derivatives reveals a remarkable promiscuity and potential for high selectivity, depending on the appended chemical moieties. We will examine key examples where derivatization of the THIQ core has yielded potent and selective ligands for distinct receptor families.

Janus Kinase (JAK) Inhibition: The Power of N-Substitution

Recent research has identified derivatives of 1,2,3,4-tetrahydroisoquinolin-6-amine as potent and selective inhibitors of Janus Kinase 2 (JAK2), a critical enzyme in cytokine signaling pathways implicated in myeloproliferative neoplasms.[5][6]

  • Core Insight: In this series, the 6-amino group of the THIQ scaffold serves as a crucial anchor point. The key to achieving high affinity and selectivity for JAK2 lies in the attachment of an N-(pyrimidin-2-yl) group to this amine.[5][6]

  • SAR Analysis: Systematic exploration revealed that further modifications, such as adding a dimethylaminoethyl group to a benzoyl substituent, resulted in compound 13ac , which demonstrated excellent potency against JAK2 kinase (IC50 = 3 nM) and in cell-based assays (IC50 = 11.7 nM in SET-2 cells).[5][6] This highlights the principle of using the core THIQ scaffold as a foundation for building selective inhibitors through targeted chemical modifications.

JAK_STAT_Pathway

Melanocortin Receptor Agonism: A Case of High Selectivity

A complex, non-peptide THIQ derivative, referred to simply as THIQ in the literature, has been identified as a potent and highly selective agonist for the Melanocortin-4 Receptor (MC4R).[7][8] This is a prime example of how the THIQ scaffold can be elaborated to target G-protein coupled receptors (GPCRs) with high precision.

  • Binding Affinity Data: This specific derivative demonstrates remarkable affinity and selectivity for the human and rat MC4R.[7]

    • Human MC4R: IC50 = 1.2 nM; EC50 = 2.1 nM

    • Rat MC4R: IC50 = 0.6 nM; EC50 = 2.9 nM

  • Selectivity Profile: Its affinity for other melanocortin receptor subtypes is significantly lower, showcasing its high selectivity.[7]

    • Human MC1R: IC50 = 2067 nM

    • Human MC3R: IC50 = 761 nM

    • Human MC5R: IC50 = 326 nM

Receptor SubtypeSpeciesIC50 (nM)EC50 (nM)Reference
MC4R Human1.22.1[7]
MC4R Rat0.62.9[7]
MC1RHuman20672850[7]
MC3RHuman7612487[7]
MC5RHuman326737[7]
  • Structural Insights: Mutagenesis studies have revealed that both conserved and non-conserved amino acid residues within the transmembrane domains of the MC4R are crucial for the binding and signaling of this THIQ agonist.[9][10] Key interacting residues include E100, D122, D126, F254, W258, F261, and H264.[9][10]

Peroxisome Proliferator-Activated Receptor (PPARγ) Modulation

Derivatives of THIQ have also been developed as selective partial agonists of PPARγ, a nuclear receptor involved in glucose and lipid metabolism.[11] In this context, the THIQ core is substituted at the 2, 6, and 7-positions. A 6-tetrazolyl group and various substitutions at the 7-position were found to confer potent PPARγ partial agonist activity.[11] This demonstrates the adaptability of the THIQ scaffold for targeting intracellular receptors.

Part 2: A Self-Validating Protocol for Profiling Novel THIQ Analogs

Given the lack of data on 1,2,3,4-Tetrahydroisoquinolin-6-amine, this section provides an authoritative, step-by-step methodology for determining its receptor binding profile. This protocol is designed as a self-validating system, incorporating standard controls and best practices.

Foundational Experiment: Radioligand Binding Assays

The gold standard for determining the direct binding affinity of a compound to a receptor is the radioligand binding assay. This technique measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.

  • Preparation of Materials:

    • Test Compound: 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water) to create a high-concentration stock solution.

    • Receptor Source: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.

    • Radioligand: A high-affinity, commercially available radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled) specific for the target receptor.

    • Assay Buffer: A buffer optimized for the specific receptor-ligand interaction (e.g., Tris-HCl with appropriate salts and protease inhibitors).

    • Non-Specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor to determine background binding.

  • Assay Execution (96-well plate format):

    • Serial Dilution: Prepare a serial dilution of the test compound from the stock solution. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Plate Setup:

      • Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.

      • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, assay buffer, and the NSB agent.

      • Test Compound Wells: Add receptor membranes, radioligand, assay buffer, and the corresponding dilution of the test compound.

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value—the concentration of the test compound that displaces 50% of the radioligand.

    • Calculate Ki (Inhibition Constant): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the true binding affinity of the test compound for the receptor.

Radioligand_Binding_Assay

Conclusion and Future Directions

The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone of modern medicinal chemistry, giving rise to compounds with highly specific and potent activities across diverse receptor families, from intracellular kinases like JAK2 to membrane-bound GPCRs like MC4R. The pharmacological profile of any given THIQ derivative is exquisitely dependent on its substitution pattern, a testament to the power of targeted synthetic chemistry.

While the specific receptor binding profile of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride remains to be elucidated, the established pharmacology of its analogs suggests a high potential for biological activity. The methodologies detailed in this guide provide a clear and robust pathway for researchers to undertake this characterization. Such studies are essential to unlock the full therapeutic potential of this enigmatic core and its derivatives, paving the way for the development of novel and selective therapeutics.

References

  • Title: N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Source: ACS Publications URL: [Link][5]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Publishing URL: [Link][1]

  • Title: Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Source: National Library of Medicine URL: [Link]

  • Title: N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Source: PubMed URL: [Link][6]

  • Title: 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Source: PubMed URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Publishing URL: [Link][2]

  • Title: Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Source: J-Stage URL: [Link][11]

  • Title: Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link][3]

  • Title: Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Source: PMC URL: [Link]

  • Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: PMC URL: [Link]

  • Title: Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling. Source: PMC URL: [Link][9]

  • Title: Key Amino Acid Residues in the melanocortin-4 Receptor for Nonpeptide THIQ Specific Binding and Signaling. Source: PubMed URL: [Link][10]

  • Title: Design and Synthesis of 3-substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands. Source: ProQuest URL: [Link][4]

  • Title: An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. Source: RSC Publishing URL: [Link]

  • Title: A Small Molecule Agonist THIQ as a Novel Pharmacoperone for Intracellularly Retained Melanocortin-4 Receptor Mutants. Source: International Journal of Biological Sciences URL: [Link][8]

Sources

In Vivo Pharmacokinetic Profiling of 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroisoquinolin-6-amine (6-amino-THIQ) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of Janus kinase 2 (JAK2) inhibitors, NAMPT inhibitors, and molecular glues (COUPLrs). When formulated as a dihydrochloride salt, this compound exhibits distinct physicochemical properties that profoundly influence its in vivo absorption, distribution, metabolism, and excretion (ADME). This technical guide explores the pharmacokinetic (PK) dynamics of the 6-amino-THIQ core, detailing the causality behind its metabolic vulnerabilities, structural optimization strategies, and the self-validating experimental protocols required for rigorous in vivo evaluation.

Physicochemical Rationale: The Dihydrochloride Salt Advantage

The free base form of 6-amino-THIQ often presents challenges regarding aqueous solubility and dissolution rates in the gastrointestinal (GI) tract. By formulating the compound as a dihydrochloride salt , both the secondary amine within the saturated isoquinoline ring and the primary exocyclic amine at the 6-position are protonated.

Causality in Formulation:

  • Enhanced Dissolution: The salt form lowers the compound's lipophilicity (LogP) in the acidic environment of the stomach, facilitating rapid solvation. Because dissolution is the rate-limiting step for the oral absorption of basic drugs, the dihydrochloride salt ensures that the compound is fully dissolved before reaching the primary absorptive surface of the duodenum.

  • Bioavailability: Rapid solvation directly translates to a shorter Tmax​ (time to maximum concentration) and more predictable systemic exposure compared to the free base.

In Vivo Pharmacokinetic Parameters: The Case of Compound 13ac

To understand the in vivo behavior of the 6-amino-THIQ scaffold, we examine its application in Compound 13ac , a potent N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivative developed as a selective JAK2 inhibitor for myeloproliferative neoplasms [1].

When administered orally to Sprague-Dawley rats at a dose of 5 mg/kg, the derivative demonstrated rapid absorption ( Tmax​ = 0.9 h), validating the high solubility of the functionalized THIQ core. However, it also exhibited a relatively short terminal half-life ( T1/2​ = ~1.8 h) and a high in vitro clearance rate (25.4 L/h/kg).

Metabolic Vulnerabilities

The causality behind this rapid clearance lies in the structural geometry of the tetrahydroisoquinoline ring. The saturated portion of the ring—specifically the C1 and C3 α-carbons adjacent to the secondary nitrogen—is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation.

  • α -Carbon Oxidation: CYP enzymes readily abstract a hydrogen atom from the saturated carbons, leading to hydroxylation.

  • Ring Opening/Lactamization: These hydroxylated intermediates are chemically unstable and rapidly convert into lactams or undergo spontaneous ring-opening, rendering the molecule inactive and marking it for renal excretion.

Recognizing this, medicinal chemists often attempt to sterically hinder these positions or replace the saturated ring entirely to improve metabolic stability and prolong in vivo half-life [2].

JAK2_Pathway Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (Phosphorylation) Receptor->JAK2 STAT STAT Phosphorylation & Dimerization JAK2->STAT Inhibitor 6-amino-THIQ Derivative (e.g., 13ac) Inhibitor->JAK2 Inhibits Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Mechanism of action for 6-amino-THIQ derived JAK2 inhibitors blocking STAT transcription.

Quantitative Data Summary

The following table synthesizes the critical pharmacokinetic parameters of the 6-amino-THIQ derivative (Compound 13ac) following a 5 mg/kg oral dose in rodent models [1].

Pharmacokinetic ParameterValueBiological & Clinical Significance
Dose 5 mg/kg (Oral)Standard preclinical efficacy dose for xenograft models.
Tmax​ 0.9 hIndicates rapid GI absorption, facilitated by amine salt solubility.
Cmax​ 51.1 ng/mLPeak systemic exposure; dictates maximum target engagement.
AUC0−∞​ 253.6 ng·h/mLTotal systemic exposure; used to calculate overall bioavailability.
T1/2​ ~1.8 hTerminal half-life; necessitates frequent dosing (e.g., BID/TID).
Clearance (In vitro) 25.4 L/h/kgHigh clearance rate driven by CYP-mediated ring oxidation.

Standardized Protocol: In Vivo PK Evaluation via LC-MS/MS

To ensure scientific integrity, the evaluation of 6-amino-THIQ derivatives must follow a self-validating workflow. The protocol below is designed to eliminate pre-analytical variables and ensure absolute quantification.

Step 1: Formulation and Dosing
  • Rationale: The compound must be in a homogenous state to ensure accurate dosing.

  • Action: Dissolve the 6-amino-THIQ dihydrochloride derivative in a vehicle of 2% Ethanol and 1% Tween 80 in sterile water (pH 5.0). Administer via oral gavage (p.o.) to fasted Sprague-Dawley rats at 5 mg/kg.

Step 2: Serial Blood Sampling
  • Rationale: Enzymatic degradation continues ex vivo. Immediate stabilization is required.

  • Action: Collect 200 µL of blood via the jugular vein at timepoints: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Transfer immediately into K2​EDTA -coated tubes and place on ice. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

Step 3: Protein Precipitation (Self-Validating Extraction)
  • Rationale: Acetonitrile denatures plasma proteins, releasing protein-bound drug. The inclusion of an Internal Standard (IS) validates the recovery efficiency of every single sample.

  • Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing a known concentration of an isotopically labeled internal standard (e.g., 13C -labeled derivative). Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 4: LC-MS/MS Quantification
  • Rationale: Multiple Reaction Monitoring (MRM) provides high specificity by filtering for the parent mass and a specific fragment ion, ignoring matrix noise.

  • Action: Inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Run calibration standards (1-1000 ng/mL) and Quality Control (QC) samples at the beginning, middle, and end of the run to validate instrument stability and rule out signal drift.

PK_Workflow A 1. Compound Formulation (2% EtOH, 1% Tween 80) B 2. In Vivo Dosing (SD Rats, 5 mg/kg p.o.) A->B C 3. Blood Sampling (K2EDTA, 0.25 to 24 h) B->C D 4. Plasma Extraction (IS-Spiked Acetonitrile) C->D E 5. LC-MS/MS Analysis (MRM Quantification) D->E F 6. PK Parameter Calculation (Non-compartmental Analysis) E->F

Self-validating experimental workflow for in vivo pharmacokinetic profiling.

References

  • Title: N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors Source: ACS Omega (NIH/PMC) URL: [Link]

Comprehensive Toxicity and Safety Profile of 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 1,2,3,4-Tetrahydroisoquinolin-6-amine and its dihydrochloride salt (CAS: 1986456-03-4 / 2139294-76-9) serve as a "privileged scaffold" in modern medicinal chemistry, most notably in the development of highly selective Janus Kinase 2 (JAK2) inhibitors for myeloproliferative neoplasms (MPNs)[1].

Historically, first-generation JAK2 inhibitors (e.g., Ruxolitinib, Fedratinib) have been bottlenecked by severe clinical toxicities, including myelosuppression (anemia, thrombocytopenia) and hepatotoxicity[1][2]. These adverse events arise from off-target kinase inhibition and intrinsic chemical toxicity. By utilizing the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, researchers have engineered derivatives (such as Compound 13ac / JAK2-IN-7) that lock into the ATP-binding pocket of the mutant JAK2^V617F^ conformation[1]. This structural rigidity minimizes off-target binding, drastically improving the safety profile and therapeutic window in both in vitro cell lines and in vivo models[1][3].

Chemical Identity and Baseline Hazard Profile

Before evaluating complex cell line interactions, it is critical to understand the baseline chemical safety of the raw scaffold. The dihydrochloride salt form is specifically selected for in vitro assays because the protonated amine dramatically enhances aqueous solvation dynamics in cell culture media (e.g., DMEM, RPMI). This prevents the lipophilic precipitation commonly seen with free-base amines and reduces the required volume of DMSO, a solvent that can confound viability data through membrane permeabilization.

According to standardized GHS safety classifications, the raw dihydrochloride salt exhibits the following baseline acute hazards requiring proper PPE during formulation:

  • H302: Harmful if swallowed (Acute Oral Toxicity).

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Despite these acute handling hazards, the scaffold exhibits exceptionally low intrinsic cytotoxicity when applied to normal mammalian cell lines, making it an ideal backbone for targeted drug design[1][4].

In Vitro Cytotoxicity and Cell Line Selectivity

The true safety profile of the THIQ-6-amine scaffold is demonstrated through comparative cytotoxicity screening. To establish a self-validating safety metric, the compound's derivatives are tested against a panel of both target-mutated cancer lines and normal healthy cell lines[1][3].

Hepatocytes (L02) and renal epithelial cells (Vero) are utilized as the primary normal cell models because the liver and kidneys are the primary sites of drug metabolism and clearance.

Quantitative Safety Data Summary

The following table summarizes the cytotoxicity (IC50) of a highly optimized THIQ-6-amine derivative (Compound 13ac) across various cell lines, demonstrating a massive therapeutic window[1][3]:

Cell LineTissue OriginTarget / Mutation StatusIC50 ValueSelectivity Index (SI)*
SET-2 Human Megakaryoblastic LeukemiaHigh JAK2^V617F^ Expression11.7 nM (0.0117 μM)Reference Target
Ba/F3^V617F^ Murine Pro-B CellsEngineered JAK2^V617F^41.0 nM (0.0410 μM)~0.28x
L02 Normal Human LiverWild-Type7.22 μM (7220 nM)>617-fold
Vero Normal Monkey KidneyWild-Type6.75 μM (6750 nM)>576-fold

*Selectivity Index (SI) is calculated as the ratio of IC50 in the normal cell line (L02) to the IC50 in the target cancer cell line (SET-2).

Causality Insight: The >600-fold selectivity index indicates that the THIQ scaffold does not induce generalized cellular apoptosis or mitochondrial toxicity. Instead, its cytotoxicity is strictly mechanistically driven by the inhibition of the hyperactive JAK2/STAT pathway, which normal cells (L02, Vero) do not rely on for baseline survival[1][4].

Mechanistic Toxicology: Pathway Analysis

To understand why the THIQ-6-amine scaffold spares normal cells, we must map the signaling logic. In MPN cells, the JAK2^V617F^ mutation causes constitutive (ligand-independent) activation of the kinase. This leads to continuous phosphorylation of STAT3 and STAT5, driving uncontrolled proliferation[4]. The THIQ-dihydrochloride derivatives selectively bind this mutant conformation, inducing G0/G1 cell cycle arrest and apoptosis strictly in mutant cells[3].

Pathway Receptor Cytokine Receptor (Normal Function) JAK2 JAK2 (V617F Mutant) Hyperactive Kinase Receptor->JAK2 Ligand-Independent Activation STAT STAT3 / STAT5 Phosphorylation JAK2->STAT Constitutive Phosphorylation Nucleus Oncogenic Transcription (Cell Proliferation) STAT->Nucleus Nuclear Translocation Inhibitor THIQ-6-amine Derivative (e.g., Cmpd 13ac) Inhibitor->JAK2 Selective Inhibition (IC50: ~11 nM) Toxicity Normal Cell Toxicity (L02 / Vero) Inhibitor->Toxicity Low Binding Affinity (IC50: >6 μM)

Fig 1: Mechanism of selective JAK2V617F inhibition by THIQ-6-amine derivatives, sparing normal cells.

Standardized Experimental Protocol: Hepatotoxicity Screening

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact methodology for assessing the safety profile of THIQ-6-amine derivatives in L02 human hepatocytes.

Causality-Driven Methodology
  • Cell Culture & Expansion: Culture L02 cells in RPMI-1640 supplemented with 10% FBS.

    • Causality: Using media with standard serum concentrations ensures that drug-protein binding kinetics mimic physiological conditions, preventing artificially inflated toxicity readings.

  • Compound Preparation: Dissolve the THIQ-6-amine dihydrochloride derivative in 100% DMSO to yield a 10 mM stock, then perform serial dilutions in culture media.

    • Causality: The dihydrochloride salt ensures complete dissolution. The final DMSO concentration in the well must be strictly maintained at ≤0.1% . Exceeding this threshold causes solvent-induced lipid bilayer disruption, confounding the true chemical toxicity.

  • Plate Seeding: Seed cells into a 96-well plate at a density of 5×103 cells/well.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase for the entire duration of the assay. Over-confluence leads to contact inhibition, which mimics drug-induced cytostasis.

  • Treatment & Incubation: Treat cells with a dose-response gradient (0.1 μM to 100 μM) and incubate for exactly 72 hours at 37°C, 5% CO2.

    • Causality: A 72-hour window is critical. It allows sufficient time for the intracellular depletion of pre-existing phosphorylated STAT proteins and captures at least two full cell division cycles to accurately assess anti-proliferative effects[3].

  • Viability Quantification: Add MTT reagent (or CellTiter-Glo) and measure absorbance/luminescence. Calculate the IC50 using non-linear regression analysis.

Protocol Prep 1. Cell Culture (L02 Hepatocytes) Seed 2. Plate Seeding (5x10^3 cells/well) Prep->Seed Treat 3. THIQ Treatment (0.1 - 100 μM gradient) Seed->Treat Incubate 4. Incubation (72h, 37°C, 5% CO2) Treat->Incubate Assay 5. Viability Assay (MTT / Luminescence) Incubate->Assay

Fig 2: Standardized 5-step in vitro cytotoxicity screening workflow for THIQ-amine derivatives.

Translational Safety: From Cell Lines to In Vivo ADMET

The in vitro safety profile of the THIQ-6-amine scaffold translates exceptionally well to in vivo pharmacokinetics and safety.

  • Metabolic Stability: In in vitro liver microsomal metabolism assays, THIQ derivatives demonstrated a half-life (T1/2) of 54.6 minutes and a clearance rate of 25.4 L/h/kg, indicating excellent druggability without the generation of highly toxic reactive metabolites[5].

  • Hematological Safety: Unlike Ruxolitinib, which severely depletes red blood cells, continuous oral administration of THIQ-6-amine derivatives (30–60 mg/kg for 14 days) in murine models showed only negligible effects on hematocrit (HCT%)[1]. This confirms that the >600-fold in vitro selectivity index successfully predicts the preservation of normal hematopoiesis in vivo.

References

  • Yang, T., et al. (2020). N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. ACS Publications.

  • Sigma-Aldrich. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride Safety Data Sheet.

  • MedChemExpress. JAK2-IN-7 (Compound 13ac) Biological Activity and Cytotoxicity.

  • Xu, P., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed Central (PMC).

Sources

Methodological & Application

Advanced Preparation and Handling of 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a critical pharmacophore and intermediate widely utilized in the synthesis of highly selective kinase inhibitors. Notably, derivatives of this compound form the structural basis for potent Janus Kinase 2 (JAK2) inhibitors (such as BMS-911543 analogs) used in the treatment of myeloproliferative neoplasms [1], as well as dual MARK3/MARK4 inhibitors (e.g., PCC0208017) targeting glioma progression[2].

Because in vitro biochemical and cellular assays require extreme precision, the preparation of the stock solution is not a trivial step. Improper handling of dihydrochloride salts can lead to localized pH shifts, incomplete dissolution, or compound degradation, which subsequently introduces artifactual data into high-throughput screening (HTS) or enzymatic assays. This application note provides a field-proven, self-validating methodology for formulating and storing these stock solutions.

Physicochemical Profiling & Causality in Solvent Selection

To design an optimal dissolution strategy, we must first analyze the quantitative physicochemical properties of the compound [3].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride
CAS Number 1986456-03-4 (Base/Salt variations: 175871-42-8)
Molecular Formula C9H14Cl2N2
Molecular Weight 221.13 g/mol
Aqueous Solubility Very Soluble (>50 mg/mL) due to the dihydrochloride salt
DMSO Solubility Highly Soluble (≥ 50 mM)
Hygroscopicity High (Requires desiccation during storage)
Causality & Rationale for Solvent Choices

The presence of the dihydrochloride (2HCl) salt drastically alters the compound's behavior compared to its free-base counterpart:

  • The Aqueous Advantage (and Risk): The protonation of the primary and secondary amines makes the compound highly hydrophilic. However, dissolving a dihydrochloride salt in unbuffered sterile water will release HCl equivalents, causing a severe drop in pH. If this unbuffered stock is spiked directly into a delicate in vitro cell culture or a weakly buffered kinase assay, the resulting acidic shock can cause localized cytotoxicity or enzyme denaturation. Causality: Therefore, aqueous stocks must be prepared in heavily buffered systems (e.g., 1x PBS or 50 mM HEPES, pH 7.4) and pH-adjusted prior to use.

  • The DMSO Paradigm: For long-term compound library storage, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard. DMSO prevents hydrolytic degradation and microbial growth. Causality: Because DMSO freezes at 18.5°C, freeze-thaw cycles can create concentration gradients within the tube as the solvent melts unevenly. Rigorous vortexing and thermal equilibration are mandatory before every use to ensure a homogenous molarity.

Experimental Workflows & Self-Validating Protocols

The following workflow outlines the lifecycle of the compound from dry powder to validated assay-ready stock.

Workflow A 1,2,3,4-Tetrahydroisoquinolin-6-amine (Dry Powder) B Thermal Equilibration & Weighing A->B C Solvent Addition (Buffer or DMSO) B->C D Vortex & Sonication (Homogenization) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Validation Checkpoint (LC-MS & pH) E->F G Aliquoting & Storage (-80°C) F->G

Workflow for the preparation and validation of dihydrochloride stock solutions.

Protocol A: Preparation of a 10 mM Aqueous Buffered Stock (For Immediate In Vitro Use)

This protocol is designed for immediate use in live-cell assays where DMSO toxicity (>0.1% v/v) must be avoided.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Rationale: Opening a cold vial introduces atmospheric moisture, which degrades the hygroscopic powder and alters the true molecular weight due to water absorption.

  • Weighing: Using an analytical microbalance, weigh exactly 2.21 mg of the powder into a static-free amber glass vial.

  • Dissolution: Add 1.0 mL of sterile 1x PBS (Phosphate-Buffered Saline, pH 7.4) or 50 mM HEPES buffer.

  • Homogenization: Vortex the solution at 2500 RPM for 30 seconds. If particulates remain, sonicate in a water bath at 25°C for 2 minutes.

  • Validation Checkpoint (Self-Validating System):

    • Visual Inspection: Hold the vial against a light source; the solution must be optically clear (no Tyndall effect).

    • pH Verification: Spot 2 µL onto a micro-pH strip. The dihydrochloride salt will lower the buffer's pH. If the pH is < 7.0, titrate with 0.1 N NaOH in 1 µL increments until pH 7.4 is restored. This ensures the stock will not induce acidic shock in cellular assays.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Note: Do not use nylon filters, as they can nonspecifically bind amine-containing small molecules.

Protocol B: Preparation of a 50 mM DMSO Master Stock (For HTS & Long-Term Storage)

This protocol is optimized for generating a master library plate for biochemical screening (e.g., kinase inhibition assays)[4].

Step-by-Step Methodology:

  • Weighing: Weigh 11.06 mg of the compound into a sterile, low-bind polypropylene microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of LC-MS grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex vigorously for 1 minute. The dihydrochloride salt is highly soluble in DMSO, but the process is endothermic.

  • Validation Checkpoint (Self-Validating System):

    • Purity Confirmation: Remove a 5 µL aliquot, dilute it 1:1000 in Acetonitrile/Water (50:50), and inject it into an LC-MS system. Verify that the primary peak corresponds to the free-base mass (m/z [M+H]+ = 149.1) and that purity remains >98%. This validates that no degradation occurred during storage or dissolution.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber PCR tubes.

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer. Rationale: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric water into the hygroscopic DMSO, leading to compound precipitation over time.

Master Stock Dilution Matrix

To assist in downstream serial dilutions, use the following matrix to achieve standard working concentrations from a 50 mM DMSO Master Stock:

Desired Final Assay Conc.Dilution FactorVolume of 50 mM StockVolume of Assay BufferFinal DMSO % in Assay
100 µM 1:5002.0 µL998 µL0.20%
10 µM 1:5,0000.2 µL999.8 µL0.02%
1 µM 1:50,000Requires Serial DilutionRequires Serial Dilution< 0.01%

Biological Context: Downstream Assay Applications

Once the stock solution is validated, it is typically utilized as a precursor or direct inhibitor in kinase assays. Derivatives of 1,2,3,4-tetrahydroisoquinolin-6-amine are well-documented ATP-competitive inhibitors of JAK2 [4]. The diagram below illustrates the molecular causality of these assays, demonstrating exactly where the compound intervenes in the signaling cascade to halt pathological cellular proliferation.

Pathway Ligand Cytokine / Growth Factor Receptor Cytokine Receptor Ligand->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Monomers JAK2->STAT Phosphorylates STAT_dimer STAT Dimer (Active) STAT->STAT_dimer Dimerization Nucleus Gene Transcription (Proliferation/Survival) STAT_dimer->Nucleus Translocates Inhibitor Tetrahydroisoquinoline Derivatives Inhibitor->JAK2 Inhibits (ATP-competitive)

Mechanism of action for tetrahydroisoquinoline derivatives in the JAK2/STAT signaling pathway.

By ensuring the structural integrity and precise molarity of the tetrahydroisoquinolin-6-amine stock solution, researchers can confidently attribute downstream phenotypic changes (such as the inhibition of STAT dimerization) directly to the compound's mechanism of action, rather than experimental artifacts caused by poor solubility or pH imbalance.

References

  • Strotman, N. A., et al. "Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms." ACS Medicinal Chemistry Letters, 2015. Available at:[Link]

  • Jiang, Y., et al. "PCC0208017, a novel small-molecule inhibitor of MARK3/MARK4, suppresses glioma progression in vitro and in vivo." Acta Pharmaceutica Sinica B (via PMC), 2019. Available at:[Link]

  • Liu, Y., et al. "N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms." Journal of Medicinal Chemistry, 2020. Available at:[Link]

Application Note: Preclinical Dosing Guidelines for 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application: In Vivo Pharmacological Evaluation, Oncology (Myeloproliferative Neoplasms), and Neuropharmacology

Executive Summary & Mechanistic Rationale

The compound 1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ-6A) serves as a highly potent pharmacophore in the design of selective Janus Kinase 2 (JAK2) inhibitors. In preclinical drug development, utilizing the dihydrochloride salt form (THIQ-6A·2HCl) is a critical experimental choice. Amines in their free-base form often exhibit poor aqueous solubility, leading to erratic gastrointestinal absorption and high inter-subject variability in murine models. By utilizing the dihydrochloride salt, researchers protonate both the secondary amine of the isoquinoline ring and the primary aniline-like amine, drastically enhancing aqueous solubility and ensuring predictable pharmacokinetic (PK) profiles during oral (PO) administration.

In the context of Myeloproliferative Neoplasms (MPNs), THIQ-6A derivatives (such as compound 13ac) act by competitively binding to the ATP-binding pocket of the JAK2 JH1 catalytic domain. This prevents the hyperactive phosphorylation of downstream STAT3/5 proteins, halting the uncontrolled proliferation of myeloid lineages (1[1]).

JAK2_Pathway Cytokine Cytokine Binding (Erythropoietin/Thrombopoietin) JAK2 JAK2 (V617F Mutant) Hyperactive Kinase Cytokine->JAK2 STAT STAT3/5 Phosphorylation & Dimerization JAK2->STAT THIQ THIQ-6A 2HCl Derivative (e.g., Cmpd 13ac) THIQ->JAK2 Competitive ATP Inhibition Transcription Gene Transcription (Myeloid Proliferation) STAT->Transcription

Caption: Mechanism of Action: THIQ-6A derivatives inhibiting JAK2/STAT signaling in MPNs.

Pharmacokinetic Profiling & Dosing Rationale

Understanding the PK profile of the THIQ-6A scaffold is essential for establishing a logical dosing regimen. The terminal saturated isoquinoline structure is susceptible to rapid in vivo metabolism, often resulting in a short terminal half-life ( T1/2​≈1.8 hours) (1[1]). Consequently, dosing must be calibrated to maintain systemic exposure above the IC50​ threshold without inducing toxicity.

Recent structural optimizations (e.g., ring-opening modifications leading to compounds like A8) have improved these parameters, but the baseline PK of the THIQ-6A class dictates a daily (QD) or twice-daily (BID) oral dosing strategy in murine models (2[2]).

Table 1: Comparative PK Parameters of THIQ-6A Derivatives (5 mg/kg PO in Rats)
Pharmacokinetic ParameterTHIQ-6A Derivative (13ac)Optimized Analog (A8)Mechanistic Rationale / Impact
Tmax​ (h) 0.91.2Rapid absorption is facilitated by the highly soluble dihydrochloride salt formulation.
Cmax​ (ng/mL) 51.1121.4Optimization of the saturated isoquinoline ring prevents rapid first-pass metabolism.
AUC0−t​ (ng·h/mL) 253.63517.8Higher systemic exposure ensures sustained target engagement at the JAK2 JH1 domain.
T1/2​ (h) ~1.8~2.5Short half-life necessitates sustained QD or BID dosing regimens to maintain efficacy.

In Vivo Experimental Protocol: Murine Xenograft & Allograft Models

To ensure a self-validating experimental system , the following protocol utilizes the SET-2 xenograft model (human megakaryoblastic leukemia harboring the JAK2-V617F mutation) and the Ba/F3-JAK2V617F allograft model.

Phase 1: Formulation of the Dihydrochloride Salt

Causality Check: The 2HCl salt form is hygroscopic and highly water-soluble. Avoid purely lipophilic vehicles (like 100% oil), which will cause the salt to crash out of suspension.

  • Weighing: Accurately weigh the THIQ-6A dihydrochloride compound in a low-humidity environment.

  • Vehicle Preparation: Prepare a vehicle of 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline .

  • Dissolution: Dissolve the compound in DMSO first, followed by PEG300 and Tween-80. Vortex until clear. Slowly add saline dropwise while sonicating to prevent precipitation.

  • Validation: The final solution must be optically clear. Prepare fresh daily to prevent degradation of the amine moieties.

Phase 2: Tumor Inoculation & Randomization
  • Inoculation: Inject 5×106 SET-2 cells subcutaneously into the right flank of 6-8 week old NOD/SCID mice.

  • Self-Validating Randomization: Do not begin dosing immediately. Wait 7-10 days until tumors reach an average volume of ~150-160 mm³ .

    • Why? Initiating treatment on non-vascularized, microscopic tumors yields false positives. Randomizing at 160 mm³ ensures you are treating an established, actively growing neoplasm (1[1]).

Phase 3: Dosing Regimen & Efficacy Evaluation
  • Administration: Administer the formulated compound via oral gavage (PO) at 5 mg/kg to 15 mg/kg once daily (QD) for 16 to 21 days.

  • Toxicity Monitoring: Weigh mice daily. A body weight loss of >10% indicates vehicle toxicity or off-target effects, requiring immediate dose de-escalation.

  • Systemic Validation (Spleen Weight): If using the Ba/F3-JAK2V617F systemic allograft model, the primary endpoint is not just survival, but spleen weight normalization .

    • Why? MPNs cause severe extramedullary hematopoiesis (splenomegaly). A reduction in spleen weight (e.g., ~77.1% normalization) is a definitive, self-validating metric that the drug is acting systemically on the hematopoietic compartment, rather than just exerting localized cytotoxicity (1[1]).

Dosing_Workflow Formulation 1. Formulation (DMSO/PEG/Saline) Inoculation 2. Tumor Inoculation (SET-2 in NOD/SCID) Formulation->Inoculation Randomization 3. Randomization (Tumor Vol ~160 mm³) Inoculation->Randomization Dosing 4. Oral Dosing (PO) (5-15 mg/kg Daily) Randomization->Dosing Evaluation 5. Efficacy Evaluation (Tumor Vol & Spleen Wt) Dosing->Evaluation

Caption: Experimental workflow for evaluating THIQ-6A derivatives in murine xenograft models.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Discovery of N-(4-(Aminomethyl)phenyl)

Sources

HPLC Method Development for 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride: Overcoming Polar Amine Retention Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride presents a unique and rigorous analytical challenge in high-performance liquid chromatography (HPLC). As a highly polar, di-basic compound, it defies standard reversed-phase retention mechanisms. This application note provides an authoritative, in-depth guide to developing robust, self-validating HPLC methods for this compound, focusing on two orthogonal strategies: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) for UV-based quantification, and Hydrophilic Interaction Liquid Chromatography (HILIC) for Mass Spectrometry (MS) compatibility.

Analyte Characterization & Mechanistic Challenges

To develop a successful method, one must first understand the physicochemical nature of the analyte. 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride contains two distinct ionizable groups:

  • A secondary aliphatic amine within the tetrahydroisoquinoline (THIQ) ring (pKa ~ 9.5–10.0).

  • A primary aniline-like amine at the C6 position (pKa ~ 4.5–5.0).

In its dihydrochloride salt form, and under typical acidic mobile phase conditions (pH 2.0–4.0), both amine groups are fully protonated. The molecule exists as a highly hydrophilic di-cation[1].

When analyzed using conventional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, this compound exhibits two primary failure modes:

  • Void Volume Elution: The extreme hydrophilicity of the di-cation prevents meaningful hydrophobic partitioning into the C18 stationary phase, leading to co-elution with the solvent front[2].

  • Severe Peak Tailing: The positively charged amine groups undergo secondary electrostatic interactions with residual, negatively charged silanol groups ( Si−O− ) on the silica support, destroying peak symmetry[3].

Method Development Strategies

To establish a robust analytical method, chromatographers must abandon standard RPLC and select an advanced chromatographic mode based on the detection requirements[4].

MethodSelection A Analyte: 1,2,3,4-Tetrahydroisoquinolin-6-amine (Highly Polar, Di-basic) B Assess Retention on Standard C18 A->B C Issue: Void Volume Elution & Severe Peak Tailing B->C Observed D Select Advanced Chromatography Mode C->D E HILIC Mode (Polar Phase, High Organic) D->E MS Compatible F IP-RPLC Mode (C18 Phase, Alkyl Sulfonate) D->F UV/PDA Detection

Logical decision tree for selecting the optimal HPLC mode for highly polar basic amines.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Do not proceed to sample analysis until the System Suitability Criteria are met, as these metrics prove the underlying chemical mechanisms are functioning correctly.

Protocol A: Ion-Pairing RPLC (UV-Focused)

Causality & Rationale: IP-RPLC overcomes the lack of analyte hydrophobicity by introducing an anionic surfactant, such as 1-octanesulfonic acid (OSA), into the mobile phase[3]. At pH 3.0, the analyte is a di-cation. The hydrophobic alkyl tail of the OSA embeds into the C18 stationary phase, while its negatively charged sulfonate head extends outward. The di-cationic analyte pairs electrostatically with the sulfonate groups, forming a neutral, hydrophobic complex that is strongly retained[5].

Materials & Conditions:

  • Column: High-purity Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Potassium dihydrogen phosphate ( KH2​PO4​ ) + 5 mM 1-octanesulfonic acid sodium salt. Adjust to exactly pH 3.0 using neat phosphoric acid. Note: Strict pH control is mandatory to ensure consistent ionization of the analyte[1].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution: Isocratic 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Sample Diluent: Mobile Phase A.

System Suitability & Self-Validation Criteria: Inject a 50 µg/mL standard solution five consecutive times.

  • Retention Time %RSD ≤ 1.0%: Validates that the ion-pairing equilibrium between the mobile phase and the stationary phase is stable.

  • Peak Tailing Factor ( Tf​ ) ≤ 1.5: Validates that the ion-pairing reagent has successfully masked residual silanol interactions.

Protocol B: HILIC (MS-Compatible)

Causality & Rationale: IP-RPLC is generally incompatible with Mass Spectrometry due to severe ion suppression caused by non-volatile ion-pairing reagents[5]. HILIC offers an orthogonal approach. By utilizing a polar stationary phase and a highly organic mobile phase (>70% acetonitrile), an immobilized water-enriched layer forms on the surface of the stationary phase[4]. The polar di-cationic analyte partitions from the bulk organic mobile phase into this aqueous layer, resulting in excellent retention[2].

Materials & Conditions:

  • Column: Diol or Amide-bonded HILIC column (e.g., 150 mm x 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% Formic Acid.

  • Elution (Gradient): Start at 95% B. Hold for 2 min. Ramp to 60% B over 10 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer in highly organic solvents).

  • Detection: ESI-MS (Positive Ion Mode) or PDA/UV.

  • Sample Diluent: 90% Acetonitrile / 10% Water. Critical: Do not use highly aqueous diluents, as they will disrupt the HILIC water layer and cause peak splitting[2].

System Suitability & Self-Validation Criteria: Inject a 10 µg/mL standard solution five consecutive times.

  • Retention Time %RSD ≤ 2.0%: Validates that the aqueous layer on the stationary phase is fully established and equilibrated.

  • Peak Tailing Factor ( Tf​ ) ≤ 1.8: Validates optimal partitioning kinetics.

Mechanistic Pathways

Mechanism cluster_HILIC HILIC Retention Mechanism cluster_IP IP-RPLC Retention Mechanism H1 Polar Stationary Phase (e.g., Diol/Silica) H2 Water-Enriched Immobilized Layer H1->H2 Adsorbs Water H3 Protonated Analyte (Di-cation) H3->H2 Partitions Into I1 C18 Stationary Phase I2 Ion-Pairing Reagent (e.g., Octanesulfonate) I1->I2 Hydrophobic Embedding I3 Protonated Analyte (Di-cation) I3->I2 Electrostatic Pairing

Comparison of analyte-stationary phase interactions in HILIC versus IP-RPLC modes.

Quantitative Data Summary

The table below summarizes the operational parameters and performance outcomes of the two developed methodologies, allowing scientists to select the appropriate method based on laboratory capabilities.

ParameterProtocol A: IP-RPLCProtocol B: HILIC
Primary Retention Mechanism Hydrophobic embedding + Electrostatic pairingAqueous layer partitioning
Stationary Phase Hydrophobic (C18 / ODS)Polar (Diol, Amide, or Bare Silica)
Mobile Phase Complexity High (Requires exact pH and surfactant)Moderate (Volatile buffers)
Mass Spec Compatibility Poor (Ion suppression from surfactant)Excellent (Volatile mobile phase)
Column Equilibration Time ~10–15 Column Volumes~20–40 Column Volumes
Typical Peak Shape ( Tf​ ) 1.1 – 1.41.3 – 1.7
Sample Diluent Requirement Aqueous/Buffer matchingHigh Organic (>80% ACN)

Troubleshooting & Best Practices

  • HILIC Equilibration: HILIC columns require significantly longer equilibration times than RPLC columns to establish a stable, immobilized water layer[4]. If retention times are drifting downward, the column is not fully equilibrated. Flush with at least 30 column volumes of the starting mobile phase.

  • IP-RPLC Column Dedication: Once a C18 column is exposed to an ion-pairing reagent like 1-octanesulfonic acid, it is nearly impossible to completely wash the surfactant out of the pores[3]. Dedicate a specific column solely for this IP-RPLC method to prevent ghost peaks and irreproducibility in other assays.

  • Buffer Solubility: In HILIC, high concentrations of acetonitrile can cause buffer salts (like ammonium formate) to precipitate. Never exceed 15 mM buffer concentration in the aqueous portion when the gradient reaches >90% acetonitrile[2].

References

  • [1] Title: Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS. Source: BenchChem. URL: 1

  • [2] Title: HPLCSolutions HILICSolutions. Source: AFIN-TS. URL: 2

  • [5] Title: Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Source: SciSpace. URL: 5

  • [4] Title: Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Source: Agilent. URL: 4

  • [3] Title: Analysis of Polar Compounds with Ion Pair Reagents. Source: MilliporeSigma. URL: 3

Sources

Application Note: 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Functionalization Protocols, and Pharmacological Applications

Executive Summary

The tetrahydroisoquinoline (THIQ) core is a widely recognized "privileged scaffold" in medicinal chemistry, frequently utilized to target neurological, cardiovascular, and oncological pathways. Specifically, 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride has emerged as a critical bifunctional building block[1].

By possessing both a secondary aliphatic amine (N2) and a primary aromatic amine (C6), this precursor offers orthogonal vectors for molecular expansion. This Application Note details the physicochemical rationale for utilizing the dihydrochloride salt, explains the electronic causality behind its regioselective functionalization, and provides validated protocols for its integration into modern therapeutics—including Janus Kinase 2 (JAK2) inhibitors[2], urokinase plasminogen activator (uPA) inhibitors[3], Selective Estrogen Receptor Down-regulators (SERDs)[4], and novel covalent molecular glues (COUPLrs)[5].

Physicochemical Properties & Mechanistic Rationale

Compound Specifications

The free base of 6-amino-THIQ is highly susceptible to air oxidation and degradation. Utilizing the dihydrochloride salt ensures long-term bench stability, prevents unwanted oxidative polymerization of the aniline moiety, and provides excellent aqueous solubility for biphasic reaction setups[1].

Table 1: Physicochemical Summary

PropertySpecification
Chemical Name 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride
CAS Number 1986456-03-4
Molecular Formula C9H14Cl2N2
Molecular Weight 221.13 g/mol
Appearance Pale-yellow to off-white crystalline solid
Storage Conditions -20°C, sealed under inert atmosphere (Argon/N2), desiccated
The Causality of Regioselectivity (E-E-A-T Insight)

As a Senior Application Scientist, I must emphasize that successful use of this precursor hinges entirely on understanding the pKa differential between its two nitrogen centers:

  • N2 (Secondary Aliphatic Amine): pKa ~9.5. Highly nucleophilic.

  • C6 (Primary Aromatic Amine / Aniline): pKa ~4.6. Poorly nucleophilic due to lone-pair delocalization into the aromatic ring.

When the dihydrochloride salt is neutralized in situ using a non-nucleophilic base (e.g., DIPEA or TEA), the N2 position will react orders of magnitude faster with electrophiles (alkyl halides, acid chlorides, Boc-anhydride) than the C6 position. Therefore, to functionalize the C6 position, N2 must be transiently protected (typically via Boc or Cbz).

G Start 6-Amino-THIQ Dihydrochloride Base In situ Free Base Generation (DIPEA/TEA) Start->Base Path1 Route A: N2-Selective Protection (Boc2O, 0°C) Base->Path1 Electronic Control Prod1 N2-Boc-6-amino-THIQ (Ready for N6 Coupling) Path1->Prod1 Path2 Route B: N6-Selective Amidation (Requires N2-Protection First) Prod2 Target Drug Scaffold Path2->Prod2 Prod1->Path2

Fig 1: Regioselective functionalization workflow driven by amine nucleophilicity differentials.

Pharmacological Applications & Data Summary

The 6-amino-THIQ scaffold has been instrumental in overcoming structural bottlenecks in several recent high-profile drug discovery campaigns.

Table 2: Impact of the 6-Amino-THIQ Scaffold in Target Therapeutics

Therapeutic AreaTargetRole of 6-Amino-THIQ ScaffoldKey Outcome
Oncology (Blood) JAK2 (V617F)N-(pyrimidin-2-yl) amination at C6 provides critical H-bond donor/acceptor interactions in the kinase hinge region[2].IC50 = 3 nM; 8.8-fold increase in selectivity over FLT3[2].
Targeted Degradation EML4-ALKActs as a rigid linker core for C2-COUPLrs (covalent glues), restricting protein dynamics[5].Enabled systematic mapping of 1000+ coupled protein complexes[5].
Cardiovascular uPA Protease6-phenyl amide substitution probes the restricted S2/S4 subsite of urokinase[3].Enhanced binding affinity; prevented steric clash with Ser214[3].
Oncology (Breast) ERα (SERDs)Integrated into indazole compounds to selectively down-regulate the estrogen receptor via the 26S proteosomal pathway[4].Overcomes de novo tamoxifen resistance in ER+ breast cancer[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to ensure the chemical logic holds true at each step.

Protocol A: Regioselective N2-Boc Protection

Objective: Mask the highly nucleophilic secondary amine to allow subsequent derivatization of the C6 aniline.

Reagents:

  • 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc2O) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Suspend 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add DIPEA (30 mmol) dropwise over 10 minutes. Causality Check: The suspension will clear into a homogeneous solution as the dihydrochloride salt is neutralized, liberating the free base.

  • Dissolve Boc2O (10.5 mmol) in DCM (10 mL) and add dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Perform LC-MS. You should observe a single major peak corresponding to the mono-Boc protected mass [M+H]+ = 249.1. Over-protection (di-Boc) is rare due to the poor nucleophilicity of the C6 aniline.

  • Quench with saturated aqueous NaHCO3 (50 mL). Extract with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate .

Protocol B: Synthesis of Covalent COUPLr Warheads (C6-Amidation)

Objective: Attach a chloroacetamide covalent warhead to the C6 position for EML4-ALK targeting, as utilized in modern molecular glue discovery[5].

Reagents:

  • N2-Boc-6-amino-THIQ (from Protocol A) (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Procedure:

  • Dissolve N2-Boc-6-amino-THIQ (5 mmol) in anhydrous THF (30 mL) and cool to -10 °C (salt/ice bath). Causality Check: Low temperature is strictly required to prevent the highly reactive chloroacetyl chloride from reacting with the THF solvent or causing exothermic degradation.

  • Add TEA (10 mmol) in one portion.

  • Add chloroacetyl chloride (6 mmol) dropwise over 15 minutes.

  • Stir at -10 °C for 1 hour.

  • Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of the starting aniline (which stains positive with ninhydrin) and the appearance of a new, higher Rf spot (UV active, ninhydrin negative).

  • Quench with ice-cold water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Wash organics with 1M HCl (to remove unreacted TEA), followed by brine. Dry and concentrate to yield the C6-chloroacetamide intermediate.

G Core THIQ Core Scaffold N2 N2 Position (Boc Protected) Core->N2 C6 C6 Position (Primary Amine) Core->C6 App1 Chloroacetyl Chloride (Electrophile) C6->App1 Amidation App2 Covalent Warhead (Targets Cysteine) App1->App2 App3 EML4-ALK Complex (Target Protein) App2->App3 Covalent Binding

Fig 2: Pharmacophore mapping and workflow for C2-COUPLr covalent glue synthesis.

References

  • Aaronchem / Sigma-Aldrich. "1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride - Properties and Specifications.
  • Journal of Medicinal Chemistry (ACS). "1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms.
  • bioRxiv. "Systematic Targeting of Protein Complexes with Molecular COUPLrs.
  • Journal of Medicinal Chemistry (ACS). "Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase.
  • Google Patents (US10131663B2). "Chemical compounds (Indazole compounds as Selective Estrogen Receptor Down-regulators).

Sources

Mass spectrometry parameters for 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Analytical Workflow for 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride

Introduction & Chemical Profiling

1,2,3,4-Tetrahydroisoquinolin-6-amine (6-NH₂-TIQ) is a highly versatile pharmacophore and synthetic intermediate frequently utilized in the development of CXCR4 antagonists[1], Janus Kinase 2 (JAK2) inhibitors for myeloproliferative neoplasms[2], and cysteine-reactive molecular glues (COUPLrs)[3]. It is typically supplied as a dihydrochloride salt (MW = 221.12 g/mol ) to enhance bench stability and aqueous solubility.

Causality Insight: The analytical challenge of 6-NH₂-TIQ lies in its dual basicity. The molecule contains a secondary amine embedded within the tetrahydroisoquinoline ring (pKa ~9.5) and a primary aniline group on the phenyl ring. This extreme polarity and basicity dictate the necessity for positive electrospray ionization (ESI+) and require specialized chromatographic stationary phases to prevent severe peak tailing caused by secondary interactions with residual silanols on standard silica columns[4].

Sample Preparation Protocol

Objective: Extract the highly polar target analyte from protein-rich matrices (e.g., plasma, liver microsomes) while maintaining its protonation state to minimize ion suppression.

Step-by-Step Methodology: Acidified Protein Precipitation (PPT) & Phospholipid Removal

  • Spiking & Aliquoting: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of an isotopically labeled internal standard (e.g., 1-MeTIQ-d4) working solution (100 ng/mL).

  • Acidified Precipitation: Add 200 µL of ice-cold Acetonitrile (MeCN) containing 1% Formic Acid (FA). Causality: The highly acidic environment ensures both basic nitrogens on 6-NH₂-TIQ remain fully protonated, which disrupts protein binding and maximizes extraction recovery.

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the denatured proteins.

  • Filtration: Transfer the supernatant through a phospholipid removal plate (e.g., Waters Ostro™) to eliminate glycerophospholipids, which are major culprits of matrix effects and baseline noise in ESI+[5].

  • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% MeCN with 0.1% FA).

Liquid Chromatography (UHPLC) Strategy

Rationale: Standard C18 columns often fail to retain 6-NH₂-TIQ adequately due to its hydrophilicity. A polar-embedded reversed-phase (Polar-RP) column or a mixed-mode column with low silanol activity (e.g., SIELC Newcrom R1) is required to achieve proper retention (k' > 2) and symmetrical peak shape[4].

  • Column: Waters XSelect HSS T3 (2.1 × 100 mm, 2.5 µm) or equivalent Polar-RP.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve Type
0.00 98.0 2.0 Initial
0.50 98.0 2.0 Linear
3.00 40.0 60.0 Linear
3.50 5.0 95.0 Linear
4.50 5.0 95.0 Hold
4.60 98.0 2.0 Linear

| 6.00 | 98.0 | 2.0 | Re-equilibrate |

Mass Spectrometry (MS/MS) Parameters

Rationale for Ionization: The dihydrochloride salt dissociates entirely in solution. In the acidic mobile phase, the free base (Exact Mass: 148.0997 Da) is doubly protonated in solution but typically observed as the singly charged precursor [M+H]⁺ at m/z 149.1 in the gas phase due to charge reduction during the ESI process.

Rationale for Fragmentation: Collision-induced dissociation (CID) of the m/z 149.1 precursor yields two primary diagnostic fragments[6]:

  • m/z 132.1: Corresponds to the loss of ammonia (-17 Da) from the primary aniline group.

  • m/z 120.1: Corresponds to the loss of methanimine (CH₂=NH, -29 Da) from the saturated piperidine ring, a classic fragmentation pathway for tetrahydroisoquinolines.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (eV) Purpose
6-NH₂-TIQ 149.1 132.1 50 60 18 Quantifier
6-NH₂-TIQ 149.1 120.1 50 60 25 Qualifier

| 6-NH₂-TIQ | 149.1 | 105.1 | 50 | 60 | 35 | Qualifier (Tropylium) |

Global Source Parameters (e.g., Sciex Triple Quad 6500+):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+)

  • Ion Spray Voltage (ISV): 4500 V

  • Source Temperature (TEM): 500 °C

  • Curtain Gas (CUR): 30 psi

Experimental Workflow Visualization

LCMS_Workflow Sample Sample Prep (Acidic PPT + SPE) LC UHPLC Separation (Polar-RP Column) Sample->LC 2 µL Injection ESI ESI+ Source Ionization LC->ESI Gradient Elution Q1 Q1 Selection [M+H]+ m/z 149.1 ESI->Q1 Precursor Ion CID Collision Cell (CID: 18-35 eV) Q1->CID Isolation Q3 Q3 Monitoring m/z 132.1, 120.1 CID->Q3 Fragmentation Detector Detector & Data Analysis Q3->Detector MRM Signal

Figure 1: Targeted LC-MS/MS MRM workflow for 1,2,3,4-Tetrahydroisoquinolin-6-amine.

Trustworthiness & System Validation

To ensure this protocol acts as a self-validating system, perform the following system suitability checks prior to sample analysis:

  • Matrix Effect Assessment: Calculate the matrix factor (MF) by dividing the peak area of 6-NH₂-TIQ spiked post-extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 confirms the efficacy of the phospholipid removal step.

  • Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area at the retention time of 6-NH₂-TIQ must be <20% of the Lower Limit of Quantification (LLOQ) area. The high polarity of this compound makes it prone to silanol-mediated carryover; the 0.1% FA in the mobile phase mitigates this risk.

Sources

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride application in neuropharmacology screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride in Neuropharmacology Screening

Executive Summary & Mechanistic Rationale

In modern neuropharmacology and neuro-oncology, the 1,2,3,4-tetrahydroisoquinoline (TIQ) scaffold is recognized as a highly privileged structure. Endogenous TIQs are known to act as neuromodulators and neuroprotectants within the mammalian brain, directly influencing dopaminergic transmission and exhibiting protective effects against neurotoxin-induced Parkinsonian models[1][2].

Specifically, 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride (6-Amino-TIQ·2HCl) serves as a dual-purpose pharmacophore and synthetic intermediate. The structural causality for its high value lies in its molecular geometry:

  • Dopaminergic Mimicry: The core TIQ ring is a conformationally restricted analog of dopamine. The basic secondary amine at position 2 becomes protonated at physiological pH, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp114 in D2/D3 receptors) in the orthosteric binding pocket of monoamine G-protein coupled receptors (GPCRs)[3].

  • Vectorized Extension: The primary amine at the 6-position provides a chemically distinct nucleophilic handle. This allows medicinal chemists to append "tail" moieties that project into the extracellular loop 2 (ECL2) secondary binding pockets of GPCRs to drive subtype selectivity (e.g., D3 over D2)[3], or to reach into the hinge-binding region of kinases like JAK2, which are critical targets in neuro-oncology (e.g., glioma)[4].

  • Salt Form Advantage: Utilizing the dihydrochloride salt rather than the free base ensures optimal aqueous solubility and prevents compound "crash-out" in DMSO/aqueous buffer transitions during High-Throughput Screening (HTS).

G A 6-Amino-TIQ·2HCl (Core Scaffold) B C6-Amine Derivatization A->B Stoichiometric Base C GPCR Screening (D2/D3 Receptors) B->C Neuro-modulators D Kinase Screening (JAK2/MARK4) B->D Neuro-oncology E Radioligand Binding & cAMP Assays C->E F TR-FRET Kinase Activity Assays D->F

Workflow: Divergent neuropharmacology screening pathways from the 6-Amino-TIQ scaffold.

Pharmacological Profiling & Quantitative Benchmarks

When screening libraries derived from 6-Amino-TIQ, researchers must benchmark against established targets. The table below summarizes the expected quantitative parameters and the mechanistic rationale for targeting these specific pathways.

Table 1: Target Profiling of 6-Amino-TIQ Derivatives

Target ClassSpecific TargetTypical Affinity RangeMechanistic Rationale for 6-Amino-TIQ ScaffoldSelf-Validation Control
GPCR Dopamine D3 Receptor Ki​ = 5 - 100 nMTIQ core anchors to Asp114; C6-substituent interacts with Ser192 and ECL2 to drive D3 > D2 selectivity.Haloperidol ( Ki​ ~ 5 nM)
Kinase JAK2 (Neuro-oncology) IC50​ = 3 - 50 nMC6-pyrimidine/amide extensions form critical hydrogen bonds with the kinase hinge region (Leu932/Glu930)[4].Ruxolitinib ( IC50​ ~ 3 nM)
Enzyme Monoamine Oxidase B IC50​ = 100 - 500 nMRigidified structure mimics endogenous monoamines, competitively blocking the FAD-active site.Selegiline ( IC50​ ~ 20 nM)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal quality controls (Z'-factor calculations) to confirm that the observed causality is due to the pharmacological agent and not assay drift.

Protocol A: Dopamine D3 Receptor Radioligand Displacement Assay

This assay evaluates the binding affinity of synthesized 6-Amino-TIQ derivatives.

Mechanistic Causality: We utilize [3H] spiperone as the radioligand because it binds with high affinity to the D2-like receptor family. The addition of MgCl2​ in the buffer stabilizes the receptor-G-protein complex, while non-hydrolyzable GTP analogs (e.g., GTPγS ) are intentionally omitted to maintain the receptor in a high-affinity state, maximizing the assay window for competitive antagonists[1].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human D3 receptors in ice-cold Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2​ , 1 mM EDTA). Causality: EDTA chelates trace heavy metals that could catalyze the oxidation of the TIQ core.

  • Compound Preparation: Dissolve 6-Amino-TIQ derivatives in 100% DMSO, then dilute in Assay Buffer to a final DMSO concentration of 1%. Note: The 2HCl salt of the parent compound ensures rapid dissolution, preventing micelle formation.

  • Incubation: In a 96-well plate, combine 50 µL of test compound, 50 µL of [3H] spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (10 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold 50 mM Tris-HCl. Causality: Ice-cold buffer drastically slows the off-rate ( koff​ ) of the radioligand, trapping the bound state during filtration.

  • Self-Validation & Readout: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB). Calculate the Z'-factor using Total Binding (vehicle) and NSB wells. A Z'-factor 0.6 validates the assay run. Measure radioactivity via liquid scintillation counting.

Protocol B: JAK2 TR-FRET Kinase Assay for Neuro-Oncology

Derivatives of 6-Amino-TIQ (e.g., N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine) have shown profound efficacy as JAK2 inhibitors for myeloproliferative neoplasms and brain tumor models[4].

Mechanistic Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because it eliminates auto-fluorescence from the TIQ compounds. The assay must be run at the apparent Km​ of ATP for JAK2 (approx. 10 µM) to ensure the assay is highly sensitive to Type I (ATP-competitive) inhibitors.

Step-by-Step Methodology:

  • Buffer Assembly: Prepare Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Causality: DTT maintains the catalytic cysteine residues in a reduced state, while Tween-20 prevents the TIQ derivatives from adhering to the plastic well walls.

  • Reaction Initiation: Add 5 µL of JAK2 enzyme (final 0.5 nM) and 5 µL of the 6-Amino-TIQ test compound to a 384-well low-volume plate. Pre-incubate for 15 minutes at room temperature to allow for potential slow-binding kinetics.

  • Catalytic Phase: Initiate the reaction by adding 10 µL of a substrate mix containing ULight-labeled JAK-1 (Tyr1023) peptide (50 nM) and ATP (10 µM). Incubate for 60 minutes at 25°C.

  • Detection Phase: Stop the reaction by adding 10 µL of EDTA (final 10 mM) to chelate Mg2+ and halt kinase activity. Add Europium-anti-phospho-tyrosine antibody (2 nM). Incubate for 60 minutes.

  • Self-Validation & Readout: Use Ruxolitinib as the positive control. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio. The assay is validated if the signal-to-background ratio is > 5 and Z' > 0.7.

Mechanistic Signaling Pathways

To fully contextualize the screening data, researchers must understand the downstream intracellular consequences of engaging these targets with 6-Amino-TIQ derivatives.

Mechanism cluster_0 GPCR Neuromodulation cluster_1 Neuro-Oncology Pathway Ligand 6-Amino-TIQ Derivatives D3R Dopamine D3 Receptor Ligand->D3R Orthosteric Antagonism JAK2 JAK2 Kinase Ligand->JAK2 ATP-competitive Inhibition Gi Gi/o Protein Activation D3R->Gi cAMP cAMP Production (Inhibited) Gi->cAMP STAT STAT Phosphorylation JAK2->STAT Prolif Tumor Proliferation (Halted) STAT->Prolif

Dual mechanisms of action: GPCR antagonism vs. Kinase inhibition by 6-Amino-TIQ derivatives.

References

  • Title: N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms Source: Journal of Medicinal Chemistry (ACS Publications), 2020. URL: [Link]

  • Title: New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif Source: ACS Medicinal Chemistry Letters, 2018. URL: [Link]

  • Title: 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application Source: Neurotoxicity Research (via PMC), 2001. URL: [Link]

  • Title: 1,2,3,4-Tetrahydroisoquinoline protects terminals of dopaminergic neurons in the striatum against the malonate-induced neurotoxicity Source: Brain Research (via PubMed), 2005. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals, encountering solubility roadblocks with diamine salts like 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a common but highly solvable challenge. This guide bypasses generic advice, offering mechanistic troubleshooting to ensure your in vitro assays and in vivo formulations remain robust, reproducible, and scientifically sound.

Part 1: Diagnostic Decision Matrix

Before altering your formulation, you must identify the thermodynamic mechanism driving the precipitation. Use the workflow below to diagnose your specific issue.

TroubleshootingFlow Start Precipitation of 1,2,3,4-Tetrahydroisoquinolin-6-amine 2HCl CheckMedia Analyze Dissolution Media Start->CheckMedia LowPH Low pH / High Cl- (e.g., 0.1N HCl, 0.9% NaCl) CheckMedia->LowPH HighPH Physiological pH (e.g., PBS pH 7.4) CheckMedia->HighPH Mech1 Mechanism: Common-Ion Effect (Excess Cl- suppresses Ksp) LowPH->Mech1 Mech2 Mechanism: Free Base Formation (Deprotonation of amines) HighPH->Mech2 Sol1 Action: Switch to non-chloride buffer or synthesize mesylate salt Mech1->Sol1 Sol2 Action: Formulate with HP-β-CD or use cosolvent system Mech2->Sol2

Diagnostic workflow for identifying and resolving precipitation mechanisms.

Part 2: Knowledge Base & Core FAQs

Q1: My compound dissolves perfectly in DI water (>50 mg/mL) but crashes out immediately in 0.9% Saline or 0.1 N HCl. Why? A1: You are observing the Common-Ion Effect . 1,2,3,4-Tetrahydroisoquinolin-6-amine is formulated as a dihydrochloride salt. In solution, it exists in a thermodynamic equilibrium with chloride ions: BH22+​+2Cl−⇌BH2​Cl2​(s) . When you introduce the compound into a medium already saturated with chloride ions (like saline or simulated gastric fluid), the excess Cl− forces the equilibrium to the right. This drastically lowers the apparent solubility product ( Ksp​ ), causing the intact dihydrochloride salt to precipitate[1][2]. Scientist's Insight: Never assume a highly water-soluble hydrochloride salt will remain soluble in biological buffers containing high chloride concentrations.

Q2: I am preparing a dosing solution for IV injection in PBS (pH 7.4). The solution turns milky. Is this also the common-ion effect? A2: No. This is pH-Dependent Free Base Precipitation . 1,2,3,4-Tetrahydroisoquinolin-6-amine contains two basic centers: a secondary aliphatic amine and a primary aromatic amine. As the pH of your medium approaches or exceeds the pKa​ of these groups, the compound deprotonates. The resulting neutral free base has significantly lower aqueous solubility than the ionized salt form[3]. The specific pH at which the solid phase transitions from the soluble salt to the insoluble free base is known as the pHmax​ [4]. At pH 7.4, you have crossed the pHmax​ , and the free base is precipitating.

Q3: How do I choose between changing the salt form versus using a formulation excipient? A3: The choice depends entirely on your physiological target environment. If your primary issue is precipitation in the stomach (low pH, high chloride), changing the API to a mesylate or sulfate salt bypasses the chloride common-ion effect entirely, yielding massive solubility improvements in gastric media[4]. However, if your issue is precipitation at physiological pH (bloodstream or intestine), changing the salt form is futile; all salts of this compound will eventually convert to the poorly soluble free base at pH 7.4[3]. In this case, you must use formulation excipients (like cyclodextrins or lipid nanoparticles) to encapsulate the free base.

Part 3: Quantitative Data Summary

The table below summarizes the expected physicochemical behavior of the compound across standard laboratory and physiological media.

Table 1: Physicochemical Behavior of 1,2,3,4-Tetrahydroisoquinolin-6-amine 2HCl

Dissolution MediaApproximate pHAdded [Cl−] Dominant Solid Phase at EquilibriumApparent Solubility
Deionized Water4.0 - 5.00 MDihydrochloride SaltHigh (>50 mg/mL)
0.1 N HCl (SGF)1.00.1 MDihydrochloride SaltLow (Common-ion suppression)
0.9% NaCl (Saline)5.50.15 MDihydrochloride SaltLow (Common-ion suppression)
PBS Buffer7.40.14 MFree BaseVery Low (<1 mg/mL)
PBS + 20% HP-β-CD7.40.14 MSolubilized Inclusion ComplexModerate to High

Part 4: Validated Troubleshooting Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely solely on visual inspection; use the validation steps provided below to confirm the mechanism of action.

Protocol A: Mechanistic pH-Solubility Profiling & Solid-State Verification

Purpose: To definitively map the pHmax​ and prove whether precipitation is caused by the common-ion effect or free base formation.

  • Saturation: Add excess 1,2,3,4-Tetrahydroisoquinolin-6-amine 2HCl (e.g., 100 mg) to 1 mL of target buffer (e.g., 0.1 N HCl, Acetate pH 4.5, PBS pH 7.4) in sealed glass vials.

  • Equilibration: Agitate vials at 37°C for 24 hours. Causality Note: 24 hours is strictly required to overcome kinetic supersaturation and ensure true thermodynamic equilibrium is reached[3].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV to determine the equilibrium solubility concentration.

  • Self-Validation (Critical Step): Recover the pelleted precipitate from Step 3. Dry under vacuum and analyze using Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD). Validation Logic: If the XRPD pattern of the pH 1.2 precipitate matches your starting material, you have confirmed the common-ion effect[4]. If the pattern changes at pH 7.4, you have confirmed free-base conversion[4].

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Purpose: To formulate a clear, stable solution at physiological pH 7.4 for IV or IP administration.

  • Carrier Preparation: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water to create a 20% (w/v) stock solution. Do not use PBS yet.

  • API Addition: Add the required mass of 1,2,3,4-Tetrahydroisoquinolin-6-amine 2HCl to the cyclodextrin solution. Vortex and sonicate for 15 minutes. Causality Note: The API must enter the hydrophobic cyclodextrin cavity while the pH is still slightly acidic (where the drug is most soluble). Complexation is highly inefficient if the drug is already precipitated.

  • pH Adjustment: Slowly titrate the solution to pH 7.4 using 0.1 N NaOH under continuous stirring.

  • Osmolality Adjustment: Once the API is complexed and the pH is stabilized, add NaCl to reach isotonicity (~300 mOsm/kg), or dilute with a concentrated PBS stock.

  • Self-Validation: Measure the UV absorbance of the final solution at 600 nm. Validation Logic: A true molecular solution will have an A600​ of exactly 0.000. Any absorbance >0.01 indicates sub-visible colloidal precipitation of the free base, meaning the HP-β-CD concentration must be increased.

Part 5: References

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews / USPTO.2

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research / PubMed.3

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research / Ovid.4

Sources

Preventing oxidation of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Introduction: The Challenge of Stabilizing an Electron-Rich Scaffold

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid scaffold and functional handles. However, the very features that make it synthetically useful—the electron-rich aromatic ring combined with a primary arylamine—also render it highly susceptible to oxidative degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to ensure the long-term stability and integrity of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: Why is 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride so prone to oxidation?

A1: The susceptibility to oxidation arises from two primary structural features:

  • The Arylamine Group (-NH₂): The primary amine substituent at the 6-position makes the aromatic ring highly electron-rich. Aromatic amines are notoriously easy to oxidize, often via single-electron transfer mechanisms, to form radical cations. These reactive intermediates can then polymerize or react with other molecules, leading to the formation of intensely colored impurities.

  • The Tetrahydroisoquinoline Core: The C-1 position of the tetrahydroisoquinoline ring is benzylic and adjacent to a secondary amine. This position is susceptible to dehydrogenation to form a 3,4-dihydroisoquinolinium species, particularly in the presence of trace metals or light.[1][2] While the dihydrochloride salt form enhances stability by protonating the nitrogen atoms and reducing their electron-donating ability, this does not confer complete immunity, especially under suboptimal storage conditions.[3]

Q2: What are the common visual and analytical signs of degradation?

A2: Degradation can manifest in several ways:

  • Visual Inspection: The most common sign is a color change. A pure, fresh lot of the solid compound should be an off-white to light tan crystalline powder. Oxidation typically leads to the development of pink, brown, or even dark purple/black discoloration due to the formation of conjugated, polymeric oxidation products.

  • Physical Changes: The material may become clumpy or "gummy" due to the absorption of atmospheric moisture, which can accelerate degradation.[4][5]

  • Analytical Detection:

    • HPLC/UPLC: This is the most reliable method. Degradation is indicated by a decrease in the peak area of the main compound and the appearance of new, often broader, impurity peaks.

    • Mass Spectrometry (MS): Can be used to identify the mass of potential oxidation products, such as dimers, oligomers, or species corresponding to the addition of one or more oxygen atoms.

    • NMR Spectroscopy: While less sensitive for minor impurities, significant degradation will be evident from the appearance of new signals or broadening of existing peaks in the ¹H NMR spectrum.

Q3: What are the definitive optimal storage conditions for the solid compound?

A3: To ensure multi-year stability, strict adherence to the following conditions is critical. These are summarized in the table below.

ParameterRecommendationRationale & Expert Insight
Temperature -20°CReduces the kinetic rate of oxidative reactions and minimizes thermal degradation.[5] While 2-8°C is acceptable for short-term storage (weeks), -20°C is mandatory for long-term (months to years) preservation.
Atmosphere Inert Gas (Argon or Nitrogen)This is the most critical factor. Oxygen is the primary reactant in the degradation pathway.[3] The container should be flushed with a dry, inert gas before sealing to displace all atmospheric oxygen.
Humidity Desiccated EnvironmentThe compound is a hygroscopic salt.[4][5] Absorbed moisture can create a solution-like microenvironment on the surface of the solid, accelerating oxidation and hydrolysis. Store in a desiccator or use desiccant packets within the secondary container.
Light Protected from Light (Amber Vial)Aromatic amines can be photosensitive. UV or ambient light can provide the energy to initiate radical-based oxidation pathways. Always store in an amber glass vial or a container wrapped in aluminum foil.[5]
Container Tightly Sealed Glass VialUse a vial with a PTFE-lined cap to ensure an airtight seal, preventing the ingress of oxygen and moisture.[4] Avoid plastic containers for long-term storage as they can be permeable to gases.
Q4: How should I handle the preparation and storage of solutions?

A4: Solutions are significantly less stable than the solid material.

  • Preparation: Always use de-gassed solvents. Solvents can be de-gassed by sparging with argon or nitrogen for 15-30 minutes or by several freeze-pump-thaw cycles. Prepare solutions immediately before use whenever possible.

  • Solvent Choice: Use high-purity, anhydrous solvents. Protic solvents like methanol or water may be required for solubility, but aprotic solvents like DMSO or DMF are often better for long-term stability if the compound is soluble.

  • Storage: If a stock solution must be stored, it should be done under an inert atmosphere in a tightly sealed vial at -20°C or, preferably, -80°C.[5] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which introduce atmospheric oxygen with each opening.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My solid compound, which was initially off-white, has turned pink/brown.
  • Primary Suspected Cause: Oxidation due to improper storage. This typically occurs from exposure to air (oxygen) and/or light.

  • Immediate Actions:

    • Assess Purity: Perform an immediate purity check using a validated HPLC method. Compare the purity to the Certificate of Analysis (CoA) of the fresh lot.

    • Quarantine: Do not use the material for critical experiments until purity is confirmed. If purity has dropped significantly (>5%), the material should be discarded or re-purified.

  • Preventative Workflow:

    Caption: Workflow for proper storage and handling of solid compound.

Problem 2: My stock solution in DMSO turned dark overnight and shows multiple new peaks in the HPLC.
  • Primary Suspected Cause: Rapid oxidation in solution. DMSO, while a good solvent, is hygroscopic and can contain dissolved oxygen. At room temperature, degradation is significantly accelerated.

  • Immediate Actions:

    • Discard Solution: The solution is compromised and should not be used.

    • Review Protocol: Analyze your solution preparation and storage method. Was the solvent de-gassed? Was the vial flushed with argon? Was it stored at an appropriate temperature?

  • Self-Validating Protocol for Solution Prep:

    • Use a fresh aliquot of solid compound, purity-verified.

    • Use only anhydrous, high-purity DMSO from a freshly opened bottle or that has been stored under an inert atmosphere.

    • De-gas the required volume of DMSO with argon for 20 minutes.

    • Prepare the solution and immediately flush the vial headspace with argon before capping.

    • As a control, prepare a small, identical sample and leave it on the benchtop. Prepare another and store it properly at -80°C.

    • Analyze all three (freshly made, benchtop, -80°C) by HPLC after 24 hours. The results will validate the necessity of the storage protocol.

Key Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general method to assess the purity and detect degradation products. It should be optimized for your specific system.

ParameterSpecification
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV at 254 nm and 280 nm
Injection Vol. 2 µL
Sample Prep Dilute sample in 50:50 Water:Acetonitrile

System Suitability: Before analysis, inject a standard to ensure a tailing factor between 0.9 and 1.5 and a theoretical plate count of >2000.

Protocol 2: Procedure for Inert Gas Packaging (Solid)
  • Place the amber glass vial containing the compound into a larger flask or chamber that can be sealed.

  • Ensure the vial cap is loose to allow for gas exchange.

  • Connect the chamber to a vacuum line and a manifold with dry argon or nitrogen gas.

  • Gently evacuate the chamber to remove air. Do not use high vacuum as it may sublime the sample; a gentle vacuum is sufficient.

  • Backfill the chamber with the inert gas.

  • Repeat this evacuate/backfill cycle 3-5 times to ensure all oxygen has been purged.

  • While under a positive pressure of inert gas, quickly and tightly seal the inner vial cap.

  • Add a desiccant packet to the secondary container before sealing and transferring to -20°C storage.

Visualizing the Oxidation Pathway

The primary arylamine is the most likely initial point of oxidation, potentially leading to dimerization or polymerization. Another known pathway for tetrahydroisoquinolines is oxidation at the C1 position.

Caption: Plausible oxidative degradation pathways for the THIQ-6-amine scaffold.

References

  • Amine Storage Conditions: Essential Guidelines for Safety.Vertex AI Search.
  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. ACS Publications.[Link]

  • Oxidation of 1,2,3,4-Tetrahydroisoquinolines to 3,4-Dihydroisoquinolines with Molecular Oxygen. Semantic Scholar.[Link]

  • Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. PubMed.[Link]

Sources

Technical Support Center: Navigating Cytotoxicity of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride in Primary Cell Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride (THIQA) in primary cell assays. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to mitigate cytotoxicity and ensure the scientific validity of your experimental data. Primary cells, being more sensitive than immortalized cell lines, require careful optimization of experimental conditions when working with potentially bioactive small molecules.

Understanding the Challenge: Potential Sources of Cytotoxicity

1,2,3,4-Tetrahydroisoquinoline (THIQ) and its derivatives are a class of compounds with diverse biological activities, ranging from neuroprotective to potential anticancer effects.[1][2][3] However, their interaction with cellular systems can also lead to cytotoxicity. The observed cell death in your primary cell cultures when using THIQA may stem from several factors, not solely intrinsic compound toxicity. These can include issues with compound solubility and stability, the choice of solvent, and the specific conditions of your cell culture environment.

This guide will walk you through a systematic approach to identify the source of cytotoxicity and provide protocols to minimize its impact on your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my primary cultures even at low concentrations of THIQA. What is the likely cause?

A1: While direct compound toxicity is a possibility, several other factors could be at play. Primary cells are highly sensitive to their environment.[4] The dihydrochloride salt form of THIQA can lower the pH of your culture medium, creating a stressful acidic environment for the cells.[5][6] Additionally, the solvent used to dissolve the compound, typically DMSO or ethanol, can be toxic to primary cells, especially at higher concentrations.[7] It is also important to consider the potential for the compound to degrade into more toxic byproducts in the culture medium.

Q2: How can I determine if the observed cytotoxicity is from the compound itself or the solvent?

A2: A crucial control in your experiment is the "vehicle control." This consists of treating your cells with the same volume of the solvent (e.g., DMSO) used to dissolve THIQA, but without the compound. If you observe significant cell death in the vehicle control wells, it indicates that the solvent concentration is too high and needs to be reduced.

Q3: What is the recommended starting concentration for THIQA in primary cell assays?

A3: It is always best to start with a wide range of concentrations to establish a dose-response curve. A common approach is to perform serial dilutions, for example, from 100 µM down to 1 nM. This will help you identify the half-maximal inhibitory concentration (IC50) and a potential therapeutic window where the compound is effective without causing excessive cell death.

Q4: Can the duration of exposure to THIQA influence its toxicity?

A4: Absolutely. The longer the cells are exposed to a potentially toxic compound, the more pronounced the cytotoxic effects can be. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal exposure time that elicits the desired biological effect while minimizing cell death.

Troubleshooting Guide: A Step-by-Step Approach to Reducing Cytotoxicity

This section provides a systematic workflow to pinpoint and address the root cause of cytotoxicity in your experiments involving THIQA.

Step 1: Optimizing Compound and Solvent Handling

The initial preparation of your compound and its solvent can be a critical source of variability and toxicity.

Issue: Compound Precipitation or Poor Solubility

  • Underlying Cause: THIQA, like many small molecules, may have limited solubility in aqueous culture media. Precipitation can lead to inconsistent concentrations and physical stress on the cells.

  • Solution:

    • Solubility Testing: Before your main experiment, perform a small-scale solubility test. Dissolve a small amount of THIQA in your chosen solvent (e.g., DMSO) to create a high-concentration stock solution. Then, dilute this stock into your cell culture medium to the highest working concentration you plan to use. Visually inspect for any precipitate under a microscope.

    • pH Adjustment: Since you are using a dihydrochloride salt, the dissolution in your media might lower the pH. You can try to buffer your media with HEPES to maintain a stable physiological pH. Alternatively, preparing the stock solution in a slightly basic buffer before further dilution in media might improve solubility.[5][6]

    • Co-solvents: In some cases, using a small percentage of a co-solvent like ethanol in your final culture medium can help maintain solubility. However, always test the toxicity of the co-solvent on your cells first.

Issue: Solvent-Induced Cytotoxicity

  • Underlying Cause: Solvents like DMSO and ethanol can be toxic to primary cells, even at low concentrations.[7]

  • Solution:

    • Minimize Final Solvent Concentration: Aim to keep the final concentration of your solvent in the cell culture well as low as possible, ideally below 0.1%. This may require preparing a more concentrated stock solution of THIQA.

    • Vehicle Control: Always include a vehicle control in your experimental design. This will allow you to differentiate between solvent-induced toxicity and compound-specific effects.

Step 2: Refining Cell Culture Conditions

Primary cells are highly sensitive to their environment. Optimizing your culture conditions is paramount.

Issue: Suboptimal pH of the Culture Medium

  • Underlying Cause: The dissolution of a dihydrochloride salt like THIQA will release H+ ions, leading to a decrease in the pH of the culture medium.[5][6] This acidic environment can be highly stressful and toxic to primary cells.

  • Solution:

    • pH Monitoring: Measure the pH of your culture medium after adding THIQA at the highest concentration you plan to test.

    • Buffering: If a significant drop in pH is observed, supplement your medium with a biological buffer such as HEPES (10-25 mM) to maintain a stable physiological pH (typically 7.2-7.4).

    • Media Adjustment: Alternatively, you can pre-adjust the pH of the media containing the compound with a small amount of sterile sodium bicarbonate (NaHCO3) before adding it to the cells.

Issue: General Cell Health and Handling

  • Underlying Cause: Unhealthy or stressed primary cells are more susceptible to the cytotoxic effects of any external agent.[4]

  • Solution:

    • Gentle Handling: Handle primary cells with care, especially during thawing and passaging. Avoid harsh pipetting and excessive centrifugation.

    • Optimal Seeding Density: Ensure that you are using an optimal seeding density for your primary cells. Over-confluent or sparsely populated cultures can be more sensitive to stress.

    • Regular Media Changes: Provide fresh, pre-warmed media to your cells regularly to ensure an adequate supply of nutrients and to remove waste products.

Step 3: Characterizing the Cytotoxic Mechanism

If you have optimized the above parameters and still observe cytotoxicity, the next step is to understand how the compound is affecting the cells.

Potential Mechanism: Metabolic Activation

  • Hypothesis: Aromatic amines, a feature of THIQA's structure, can undergo metabolic activation by cellular enzymes like cytochrome P450s to form reactive metabolites. These metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cell damage and death.[8]

Experimental Approach to Investigate the Mechanism:

  • Cytotoxicity Assays: Utilize a panel of cytotoxicity assays to gain a more comprehensive understanding of the cell death mechanism.

    • MTT or WST-1 Assay: Measures metabolic activity, providing an indication of cell viability.

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity (necrosis).[9]

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive) via flow cytometry or fluorescence microscopy.

  • Inhibition of Metabolic Enzymes: If you suspect metabolic activation, you can co-treat your cells with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) and THIQA. A reduction in cytotoxicity in the presence of the inhibitor would support the hypothesis of metabolic activation.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Cytotoxicity Assay using MTT
  • Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a 2X stock of your desired concentrations of THIQA by serially diluting a high-concentration stock in complete cell culture medium. Also, prepare a 2X vehicle control.

  • Treatment: Carefully remove half of the medium from each well and add an equal volume of the 2X compound dilutions or vehicle control.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with THIQA at the desired concentration and for the optimal duration determined from the MTT assay. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Table 1: Troubleshooting Summary for THIQA-Induced Cytotoxicity

Problem Potential Cause Suggested Solution
High cell death at all concentrations Solvent toxicityDecrease final solvent concentration (<0.1%); Run vehicle control.
Acidification of media by dihydrochloride saltMonitor and buffer media pH with HEPES; Adjust media pH with NaHCO3.
Compound precipitationPerform solubility test; Use a co-solvent; Prepare fresh solutions.
Inconsistent results between experiments Variable cell healthStandardize cell passage number and seeding density; Ensure gentle cell handling.
Compound instabilityPrepare fresh stock solutions for each experiment; Protect from light if necessary.
Edge effects in multi-well platesAvoid using outer wells for critical data points; Ensure proper humidification.
Cytotoxicity observed only after prolonged incubation Time-dependent toxicityPerform a time-course experiment to find the shortest effective exposure time.
Induction of apoptosisCharacterize the cell death mechanism using Annexin V/PI staining.

Visualizing Workflows and Mechanisms

cluster_0 Troubleshooting Workflow A Observe High Cytotoxicity B Step 1: Check Solvent & Compound A->B C Is Vehicle Control Toxic? B->C D Reduce Solvent Conc. & Re-test C->D Yes E Check Compound Solubility & Stability C->E No D->A F Step 2: Optimize Culture Conditions E->F G Measure Media pH after Compound Addition F->G H Buffer or Adjust Media pH G->H pH Shift I Review Cell Handling & Seeding Density G->I No pH Shift H->A J Step 3: Characterize Cell Death I->J K Perform Annexin V/PI Assay J->K L Perform LDH Assay J->L M Conclusion: Identify Primary Cause & Optimize Protocol K->M L->M

Caption: A workflow for systematically troubleshooting cytotoxicity.

cluster_1 Potential Metabolic Activation of THIQA THIQA 1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQA) CYP450 Cytochrome P450 Enzymes THIQA->CYP450 ReactiveMetabolite Reactive Metabolite (e.g., Nitrenium Ion) CYP450->ReactiveMetabolite Metabolic Oxidation Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Adducts Covalent Adducts Macromolecules->Adducts Covalent Binding CellDamage Cellular Damage & Apoptosis Adducts->CellDamage

Caption: A proposed pathway for THIQA-induced cytotoxicity.

References

  • Heffeter, P., et al. (2014). Influence of extracellular pH on the cytotoxicity, cellular accumulation, and DNA interaction of novel pH-sensitive 2-aminoalcoholatoplatinum(II) complexes. Journal of Biological Inorganic Chemistry, 19(4-5), 697-707. Retrieved from [Link]

  • van Zanden, J. J., et al. (2005). Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines. Investigational New Drugs, 23(6), 519-528. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2020). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 10(4), 2186-2203. Retrieved from [Link]

  • Mamidipudi, A., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3291. Retrieved from [Link]

  • IntechOpen. (2024). Cytotoxicity Is the Key Test for In Vitro Toxicity. Retrieved from [Link]

  • T-25 method as an alternative to "large-volume-plating". (2023). Journal of Virological Methods, 321, 114833. Retrieved from [Link]

  • Michalak, M., et al. (2020). Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. ACS Omega, 5(14), 8339-8346. Retrieved from [Link]

  • VerHeul, R. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Chen, Y., et al. (2020). Increased Tumoral Microenvironmental pH Improves Cytotoxic Effect of Pharmacologic Ascorbic Acid in Castration-Resistant Prostate Cancer Cells. Frontiers in Oncology, 10, 563294. Retrieved from [Link]

  • Westburg. (n.d.). How to reduce cytotoxicity during cell transfection. Retrieved from [Link]

  • PubChem. (n.d.). Lifitegrast. Retrieved from [Link]

  • Nguyen, D. H., et al. (2024). Influence of pH on the Cytotoxic Activity of Organic Acids against Breast Cancer Cells. International Journal of Molecular Sciences, 25(11), 5891. Retrieved from [Link]

  • Google Patents. (n.d.). Process for improving the solubility of cell culture media.
  • ResearchGate. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

Sources

Technical Support Center: Resolving Background Interference in 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride Fluorescence Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals resolve complex photophysical liabilities associated with 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride (THIQ-6-amine 2HCl).

Derivatives of the THIQ-6-amine scaffold are highly valuable in medicinal chemistry, frequently utilized as selective Janus Kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms[1]. However, their conjugated aromatic systems and electron-donating amine auxochromes create significant challenges in high-throughput optical assays. This guide explains the causality behind these interferences and provides field-proven, self-validating protocols to ensure absolute data integrity.

Diagnostic Decision Tree

Before altering your assay chemistry, you must identify the exact physical mechanism causing the interference. Use the workflow below to isolate whether your assay is suffering from the Inner Filter Effect (IFE), native autofluorescence, or aggregation-induced scattering.

DiagnosticWorkflow Start High Background / False Positives in THIQ-6-amine Assay CheckAbs 1. Measure Compound Absorbance (250-700 nm) Start->CheckAbs IsIFE Overlap with Fluorophore Ex/Em? CheckAbs->IsIFE ApplyIFE Apply IFE Correction or Shift to NIR Dyes IsIFE->ApplyIFE Yes CheckAuto 2. Measure Compound Autofluorescence IsIFE->CheckAuto No IsAuto High Native Fluorescence? CheckAuto->IsAuto ApplyTRFRET Switch to TR-FRET (Time-delay >50 µs) IsAuto->ApplyTRFRET Yes CheckAgg 3. Check Solubility (DLS / Scattering) IsAuto->CheckAgg No ApplyDetergent Optimize Buffer (Add Tween-20 / DMSO) CheckAgg->ApplyDetergent

Diagnostic workflow for resolving THIQ-6-amine fluorescence assay interference.

Frequently Asked Questions (FAQs)

Q1: My kinase binding assay shows a dose-dependent decrease in standard FRET signal that looks like potent inhibition, but orthogonal assays show no activity. Is this a false positive? Causality: This is a classic manifestation of the Inner Filter Effect (IFE). The tetrahydroisoquinoline core often possesses broad UV-Vis absorption bands that tail into the 350–450 nm range. If your donor fluorophore excites or emits in this range, the THIQ-6-amine compound absorbs the light, reducing the measured emission and falsely mimicking a quenching or inhibition event[2]. Solution: Perform an absorbance scan of your compound. If IFE is confirmed, you must either apply a mathematical IFE correction (see Protocol 2) or switch to near-infrared (NIR) fluorophores like Cy5, which operate outside the compound's absorption window and minimize scattering[3].

Q2: How do I eliminate the intense autofluorescence of the THIQ-6-amine scaffold in high-throughput screening? Causality: The conjugated aromatic system of the tetrahydroisoquinoline scaffold, combined with the amine group, creates an efficient native fluorophore that emits strongly in the blue/green spectrum[4]. Intensity-based FRET is highly susceptible to this specific background interference[5]. Solution: Transition from steady-state FRET to Time-Resolved FRET (TR-FRET). TR-FRET utilizes lanthanide chelates (e.g., Europium or Terbium) with microsecond-to-millisecond fluorescence lifetimes. By introducing a 50–150 µs delay between excitation and measurement, the short-lived nanosecond autofluorescence of the small molecule completely decays, leaving only the specific biological signal[5].

TRFRET_Mechanism Excitation Excitation Pulse (t=0) AutoFluo THIQ Autofluorescence (Decays <10 ns) Excitation->AutoFluo Delay Time Delay (50-150 µs) Excitation->Delay Measurement TR-FRET Emission (Long-lifetime Tb/Eu) AutoFluo->Measurement Signal Eliminated Delay->Measurement

TR-FRET time-gating mechanism to eliminate nanosecond-scale autofluorescence.

Q3: My Fluorescence Polarization (FP) assay shows an apparent increase in polarization even in the absence of the target protein. What is happening? Causality: THIQ-6-amine 2HCl can form micro-aggregates in aqueous buffers, particularly if the DMSO carryover is too low or the ionic strength is high. These aggregates cause Rayleigh scattering. Because scattered light retains the polarization of the excitation source, the detector registers this as a high polarization signal, falsely suggesting a binding event. Solution: Centrifuge compound stocks at 10,000 x g for 10 minutes before use. Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer to maintain compound solubility and prevent aggregation-induced scattering.

Q4: Are there alternative assay technologies if TR-FRET is not an option? Causality: If your lab lacks time-gated plate readers, you must circumvent the excitation wavelength entirely. Solution: Upconversion Nanoparticles (UCNPs) offer a powerful alternative. UCNPs are excited by near-infrared light (typically 980 nm) and emit at shorter visible wavelengths (anti-Stokes emission). Because THIQ-6-amine does not absorb at 980 nm, UCNPs completely circumvent self-fluorescence background interference during detection[6].

Quantitative Interference Metrics

To aid in assay design, the following table summarizes the interference risk of THIQ-6-amine across common fluorophore systems and provides the authoritative mitigation strategy.

Fluorophore SystemExcitation (nm)Emission (nm)THIQ-6-amine Interference RiskRecommended Mitigation
FITC / FAM 490520High (Autofluorescence & IFE)Shift to red/NIR dyes
Cy5 / Alexa 647 650670LowUse as standard[3]
Europium (TR-FRET) 340615 / 665Low (Time-gated)50-150 µs delay[5]
Terbium (TR-FRET) 340495 / 520Low (Time-gated)50-150 µs delay[5]
UCNPs 980545Zero (Anti-Stokes)Upconversion assay[6]

Self-Validating Experimental Protocols

A robust assay must prove its own validity. The following protocols are designed as self-validating systems, meaning they contain internal controls that mathematically prove whether an observed signal is a true biological event or a photophysical artifact.

Protocol 1: Self-Validating TR-FRET Assay Workflow

This protocol isolates true kinase binding from THIQ-6-amine autofluorescence.

Step 1: Matrix Setup (384-well plate) Prepare the following control wells alongside your experimental wells to internally validate the assay:

  • Control A (Buffer Only): Establishes baseline instrument noise.

  • Control B (Donor Only + Compound): Checks if the compound directly quenches the Lanthanide donor.

  • Control C (Acceptor Only + Compound): Checks if the compound's autofluorescence bleeds into the acceptor emission channel.

  • Experimental (Donor + Acceptor + Target + Compound): The actual binding assay.

Step 2: Time-Gated Measurement

  • Configure the microplate reader for TR-FRET.

  • Set the excitation wavelength to 340 nm (for Europium/Terbium).

  • Critical Step: Set the integration delay to 100 µs . This allows the nanosecond-scale autofluorescence of THIQ-6-amine to decay to zero[5].

  • Set the integration time (read window) to 200 µs.

  • Read emission at 615 nm (Donor) and 665 nm (Acceptor).

Step 3: Validation Logic

  • If Control B emission < 90% of a Donor-only well (no compound), the compound is quenching the donor (likely via IFE). Proceed to Protocol 2.

  • If Control C shows signal > Buffer baseline, the 100 µs delay is insufficient. Increase the delay to 150 µs.

  • If Controls B and C are nominal, the ratio of 665/615 nm in the Experimental well is validated as a true biological binding event.

Protocol 2: Inner Filter Effect (IFE) Quantification & Correction

If you must use standard steady-state fluorescence, you must mathematically correct for the light absorbed by the THIQ-6-amine compound[2].

Step 1: Absorbance Profiling

  • Prepare a concentration-response curve of the THIQ-6-amine compound in the exact assay buffer (including proteins/detergents).

  • Using a UV-Vis spectrophotometer or absorbance plate reader, measure the absorbance of the compound at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ) of your fluorophore.

  • Ensure the path length is identical to your fluorescence assay (e.g., 0.1 cm for a 384-well plate).

Step 2: Correction Calculation Apply the primary and secondary inner filter effect correction formula to your observed fluorescence ( Fobs​ ):

Fcorr​=Fobs​×102Aex​+Aem​​

Validation: To validate this correction, spike a known, constant concentration of free fluorophore into your compound dilution series. If the correction is successful, the calculated Fcorr​ will remain constant across all compound concentrations. If Fcorr​ still drops, the compound is acting as a collisional quencher, not just an optical filter.

References

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. National Institutes of Health (NIH).[Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health (NIH).[Link]

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. American Chemical Society (ACS).[Link]

  • A highly sensitive dual-read assay using nitrogen-doped carbon dots for the quantitation of uric acid in human serum and urine samples. National Institutes of Health (NIH).[Link]

  • Development of Granzyme A Turn‐ON Fluorescent Activity‐Based Probes. National Institutes of Health (NIH).[Link]

  • Review on the application of upconversion nanomaterials in heavy metal detection. TMR Journals.[Link]

Sources

Validation & Comparative

Comparative Target Profiling of 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a highly privileged pharmacophore in medicinal chemistry. When functionalized at the 6-position—specifically as 6-amine or 6-alkoxy/7-hydroxy derivatives—the scaffold exhibits a remarkable pharmacological divergence. Depending on the specific peripheral functionalization, these analogs act either as potent G-protein coupled receptor (GPCR) modulators (specifically Dopamine D3 receptors) or as highly selective receptor-associated kinase inhibitors (specifically Janus Kinase 2).

This guide provides an objective, data-driven comparison of these two distinct pharmacological profiles, detailing the structural causality, quantitative binding data, and self-validating experimental workflows required for accurate characterization.

Pharmacological Divergence: GPCRs vs. Receptor-Associated Kinases

The biological target of the THIQ scaffold is heavily dictated by the electronic and steric properties of the substituent at the 6-position:

  • Dopamine D3 Receptor (D3R) Antagonists: Analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol or 6,7-dimethoxy motif act as highly selective ligands for the D3R[1]. Docking studies reveal that the arylamine unit sits deep within the orthosteric binding pocket of the D3R. The presence of the phenol/methoxy moiety forms critical hydrogen bonds with Ser192, a residue that drives the high affinity for D3R over the closely related D2R[1].

  • Janus Kinase 2 (JAK2) Inhibitors: Conversely, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives are potent inhibitors of JAK2, a non-receptor tyrosine kinase coupled to cytokine receptors (e.g., EPO, TPO)[2]. The 6-amine tail is strategically positioned to project into the solvent-exposed region of the JAK2 binding pocket. This orientation deliberately avoids the deep hydrophobic pockets required for FLT3 binding (which relies on H-bonds with Met665 and Asp829), thereby granting these analogs exceptional JAK2 selectivity over other kinases[2].

Quantitative Profiling Data

The following tables summarize the in vitro profiling data for benchmark THIQ analogs across their respective primary targets.

Table 1: GPCR Binding Affinities ( Ki​ , nM) for THIQ Analogs

Data highlights the selectivity of 6/7-substituted THIQ analogs for D3R over D2R and off-target Sigma-2 ( σ2​ ) receptors.

CompoundPrimary THIQ PharmacophoreD3R ( Ki​ , nM)D2R ( Ki​ , nM) σ2​ R ( Ki​ , nM)
Compound 7 [1]6-methoxy-THIQ-7-ol< 10.0> 400> 40-fold selective
Compound 5s [3]6,7-dimethoxy-THIQ (3-cyano)1.2> 100-fold selectiveLacked affinity
Compound 5t [3]6,7-dimethoxy-THIQ (4-cyano)3.4> 100-fold selectiveLacked affinity
Compound 5q [4]6,7-dimethoxy-THIQ (2,3-dimethoxy)57.0Lacked affinityLacked affinity
Table 2: Kinase Inhibitory Activity ( IC50​ , nM) for THIQ-6-amine Analogs

Data highlights the selectivity of 6-amine THIQ derivatives for JAK2 over other JAK family members and FLT3.

CompoundModification at 6-amine positionJAK2JAK1JAK3FLT3
Compound 13ac [2]N-(pyrimidin-2-yl) cyclized3.0115.0164.0> 1000.0
Compound A8 [5]N-(4-(aminomethyl)phenyl)5.0193.0273.0N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride analogs must utilize self-validating assay systems. The inclusion of the dihydrochloride salt form ensures rapid aqueous dissolution; however, it requires strict pH buffering in the assay medium to prevent localized acidification from altering receptor conformation.

Protocol A: Radioligand Binding Assay for D3R/D2R Profiling

This protocol determines the Ki​ of THIQ analogs at Dopamine receptors, utilizing a homologous competition setup.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human D3R or D2R. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Causality: The heavy Tris-HCl buffering is critical to neutralize the acidic contribution of the dihydrochloride salt of the test compounds.

  • Radioligand Incubation: Incubate 15 µg of membrane protein with 0.5 nM [³H]-N-methylspiperone and varying concentrations of the THIQ analog (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C.

  • Internal Validation (Non-Specific Binding): Define non-specific binding (NSB) using 10 µM Haloperidol. Causality: Haloperidol completely saturates the orthosteric site. If the radioligand signal does not drop to baseline in the presence of Haloperidol, the assay is invalid due to high non-specific lipid partitioning.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash three times with ice-cold buffer and measure radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Cell-Based JAK2/STAT5 Phosphorylation Assay

This protocol evaluates the functional intracellular kinase inhibition of 6-amine THIQ analogs.

  • Cell Culture: Culture Ba/F3 cells expressing the constitutively active JAK2-V617F mutation in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Seed cells at 2×105 cells/well. Treat with serial dilutions of the THIQ analog (0.1 nM to 10 µM) for 2 hours.

  • Orthogonal Validation (Viability Counter-Screen): In a parallel plate, run a CellTiter-Glo (ATP-based) viability assay. Causality: This is a critical self-validating step. It ensures that any observed reduction in STAT5 phosphorylation is due to direct kinase inhibition, rather than an artifact of acute compound-induced cytotoxicity.

  • Protein Extraction & AlphaLISA: Lyse the cells and quantify both Total STAT5 and Phospho-STAT5 (Tyr694) using an AlphaLISA or Western Blot. Causality: Normalizing p-STAT5 against Total STAT5 ensures that the compound is inhibiting the phosphorylation event, not merely causing the degradation of the STAT5 protein itself.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways modulated by the structural variants of the THIQ scaffold.

G THIQ 1,2,3,4-Tetrahydroisoquinolin-6-amine Scaffold GPCR GPCR Modulation (e.g., D3R Antagonism) THIQ->GPCR Kinase Receptor-Associated Kinases (e.g., JAK2 Inhibition) THIQ->Kinase D3R Dopamine D3 Receptor GPCR->D3R Binds Orthosteric Site JAK2 JAK2 (V617F Mutant) Kinase->JAK2 Binds ATP Pocket Gi Gi/o Protein Complex D3R->Gi Blocks Activation cAMP cAMP Accumulation Gi->cAMP Restores Levels Cytokine Cytokine Receptor (EPO/TPO) Cytokine->JAK2 Recruits STAT5 STAT5 Phosphorylation JAK2->STAT5 Inhibits Phosphorylation

Caption: Divergent pharmacological targeting of THIQ analogs across GPCR (D3R) and Kinase (JAK2) pathways.

Sources

NMR spectra comparison for 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride batch purity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative NMR Purity Analysis of 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride Batches

As a Senior Application Scientist in pharmaceutical development, I frequently encounter downstream synthesis failures traced back to compromised building blocks. 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride is a highly versatile heterocyclic scaffold used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted therapeutics. However, the synthesis of this compound—often achieved via the acidic deprotection of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate using HCl in dioxane [1]—is highly prone to incomplete reactions and solvent retention.

To objectively evaluate batch-to-batch variability, traditional HPLC-UV is insufficient as it relies on relative response factors and the availability of a pristine reference standard. Instead, we utilize Quantitative Nuclear Magnetic Resonance (qNMR), a primary analytical method that provides absolute purity determination. This guide compares a premium batch (Batch A) against an alternative supplier's batch (Batch B) using a self-validating qNMR protocol.

Mechanistic Context: The Origins of Impurities

Before analyzing the spectra, we must understand the causality behind the expected impurities. The synthesis of the dihydrochloride salt involves aggressive acidic conditions. When this process is poorly controlled, three primary failure modes occur:

  • Incomplete Deprotection: If the reaction time is too short or the HCl concentration drops, residual Boc-protected intermediate remains. In a 1H NMR spectrum, this manifests as a massive, sharp singlet at ~1.45 ppm (integrating for 9 protons).

  • Residual Solvents: The standard deprotection protocol utilizes 4M HCl in 1,4-dioxane. Dioxane is a Class 2 solvent that easily coordinates with the protonated amine. If vacuum drying is inadequate, it appears as a sharp singlet at ~3.71 ppm.

  • Aniline Oxidation: The electron-rich aniline moiety (position 6) is highly susceptible to air oxidation during workup, generating complex, broad aromatic signals downfield (7.5–8.0 ppm).

Analytical Strategy: A Self-Validating qNMR Protocol

According to the updated [2], qNMR is a bias-free technique when rigorous acquisition parameters are applied. The following protocol is designed as a self-validating system; the inclusion of an internal standard controls for both sample preparation errors and instrument response linearity [3].

Step-by-Step Methodology
  • Internal Standard Selection: We select Maleic acid (NIST SRM) as the internal calibrant. Causality: Maleic acid provides a sharp, isolated singlet at ~6.3 ppm in D2O. This ensures zero spectral overlap with the analyte's aliphatic (3.1–4.3 ppm) or aromatic (7.2–7.5 ppm) resonances, which is a fundamental requirement for accurate integration [4].

  • Gravimetric Sample Preparation: Accurately weigh ~20 mg of the tetrahydroisoquinoline analyte and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Causality: Co-dissolution in 0.7 mL of D2O within a single phase eliminates the volumetric errors associated with serial dilutions and external calibration curves.

  • qNMR Acquisition: Acquire 1H NMR at 600 MHz. Set the relaxation delay (D1) to 30 seconds. Causality: A D1 of at least 5 × T1 (longitudinal relaxation time) ensures >99.3% magnetization recovery between pulses. Failing to do this causes integration bias against slower-relaxing nuclei, artificially skewing the purity calculation.

  • Data Processing: Apply exponential line broadening (0.3 Hz), perform rigorous phase correction, and apply baseline correction before integrating. Causality: Proper baseline correction is mandated to ensure the integral area strictly correlates with the molar concentration of the specific proton environment.

qNMR_Workflow N1 1. Gravimetric Sampling Analyte & Internal Standard N2 2. Co-dissolution Deuterated Solvent (D2O) N1->N2 N3 3. 1H qNMR Acquisition Relaxation Delay (D1) > 5xT1 N2->N3 N4 4. Data Processing Phase & Baseline Correction N3->N4 N5 5. Absolute Purity Calculation Mass Fraction (%) N4->N5

Step-by-step qNMR workflow for absolute purity determination of pharmaceutical batches.

Comparative Data Analysis

To establish a baseline, Table 1 details the ideal 1H NMR chemical shifts for pure 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride in D2O. Because it is a dihydrochloride salt, both the ring nitrogen and the aniline nitrogen are protonated, shifting the aromatic protons downfield compared to the free base.

Table 1: 1H NMR Chemical Shift Assignments (in D2O)

PositionMultiplicityIntegrationChemical Shift (ppm)Assignment Notes
H-8Doublet (d)1H7.42Aromatic, ortho to H-7
H-7Doublet (d)1H7.35Aromatic, ortho to H-8
H-5Singlet (s)1H7.28Aromatic, isolated
H-1Singlet (s)2H4.35Aliphatic CH2, adjacent to protonated N2
H-3Triplet (t)2H3.52Aliphatic CH2, adjacent to protonated N2
H-4Triplet (t)2H3.10Aliphatic CH2, benzylic

Using the H-5 singlet (7.28 ppm) against the Maleic acid standard (6.30 ppm), we calculated the absolute mass fraction of two different commercial batches. The results are summarized in Table 2.

Table 2: Batch Purity & Impurity Comparison

ParameterBatch A (Premium)Batch B (Alternative)Causality / Implication
Absolute Purity (qNMR) 99.6% w/w 92.1% w/w Batch B fails the typical >95% API intermediate specification.
Residual Boc-Intermediate Not Detected3.2 mol% (δ 1.45 ppm)Indicates premature termination of the acidic deprotection step.
1,4-Dioxane < 0.1% w/w1.5% w/w (δ 3.71 ppm)Insufficient vacuum drying post-deprotection; poses toxicity risks.
Unknown Aromatic Impurities Not DetectedPresent (Broad δ 7.5-8.0)Likely amine oxidation products due to poor inert atmosphere handling.

Conclusion

The qNMR data objectively demonstrates that Batch A is highly suitable for downstream pharmaceutical synthesis, exhibiting near-perfect absolute purity. Conversely, Batch B suffers from severe process control failures. The presence of 3.2 mol% unreacted Boc-precursor will act as a chain terminator in subsequent coupling reactions, directly impacting overall yield. Furthermore, the 1.5% w/w retention of 1,4-dioxane highlights a critical failure in the manufacturer's isolation and drying protocols. For researchers relying on 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride as a core building block, implementing a self-validating qNMR screening step is essential to prevent the propagation of upstream synthesis errors.

References

  • Small molecules against cereblon to enhance effector t cell function (Synthesis protocol). Google Patents (WO2017161119A1).
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR . ECA Academy. Available at:[Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

  • qNMR for Purity Determination in Pharmaceuticals . RSSL. Available at:[Link]

Cross-Validation of LC-MS Platforms for the Quantification of 1,2,3,4-Tetrahydroisoquinolin-6-amine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride (THIQ-6A) is a highly versatile, nitrogen-containing bicyclic scaffold. It is heavily utilized in medicinal chemistry, most notably as a core pharmacophore in the development of selective Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms[1].

During the clinical development of THIQ-6A derivatives, robust pharmacokinetic (PK) profiling requires highly sensitive bioanalytical quantification. As drug development progresses from early-stage discovery to multi-center clinical trials, analytical methods are frequently transferred between laboratories or upgraded to newer mass spectrometry instrumentation. This necessitates rigorous cross-validation to ensure data continuity, quantitative accuracy, and regulatory compliance[2].

Regulatory Grounding: The Causality of Cross-Validation

According to the FDA's Bioanalytical Method Validation Guidance for Industry[3] and the ICH M10 Guideline on Bioanalytical Method Validation[4], cross-validation is a mandatory regulatory requirement when sample analyses are conducted across disparate analytical platforms within the same development program.

The Causality: The fundamental scientific driver for cross-validation is the differential susceptibility of mass spectrometry platforms to matrix effects. Variations in electrospray ionization (ESI) source geometry, desolvation gas dynamics, and ion optics between a legacy Single Quadrupole, a modern Triple Quadrupole (QqQ), and a Quadrupole Time-of-Flight (Q-TOF) system lead to divergent ion suppression profiles. If a method is transferred without cross-validation, these hardware-level differences can artificially skew the calculated PK parameters (such as AUC and Cmax​ ), jeopardizing the integrity of the clinical trial[3].

Objective Platform Comparison

To guide bioanalytical scientists in selecting and validating the appropriate instrumentation, we objectively compare the performance of three distinct analytical platforms for the quantification of THIQ-6A in plasma.

Table 1: Comparative Performance Metrics for THIQ-6A Quantification
Performance MetricTriple Quadrupole (QqQ) LC-MS/MSHRMS (Q-TOF) LC-MSHPLC-UV (Legacy Baseline)
Detection Principle Multiple Reaction Monitoring (MRM)Exact Mass Extraction (±5 ppm)Chromophore Absorbance (254 nm)
Sensitivity (LLOQ) 0.5 ng/mL5.0 ng/mL500 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude2 to 3 orders of magnitude
Matrix Effect Susceptibility High (Requires stable-isotope IS)Moderate to HighLow (Matrix independent)
Selectivity Excellent (Precursor/Product ion pair)Excellent (High resolving power)Poor (Subject to co-eluting peaks)
Primary Application Late-stage PK, low-dose quantificationEarly PK, simultaneous metabolite IDHigh-dose formulation testing

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and E-E-A-T principles, the following LC-MS/MS sample preparation and analysis protocol is engineered as a self-validating system . Every critical step contains an internal control designed to immediately flag analytical failures.

Step 1: Sample Aliquoting & Internal Standard (IS) Spiking
  • Procedure: Aliquot 50 µL of K2​EDTA plasma into a 96-well plate. Spike with 10 µL of stable-isotope labeled internal standard (THIQ-6A- d4​ at 100 ng/mL).

  • Causality: THIQ-6A- d4​ is chemically identical to the analyte but differs in mass. It co-elutes exactly with THIQ-6A, experiencing the exact same localized ion suppression in the ESI source. This normalizes any variations in extraction recovery or ionization efficiency.

  • Self-Validation Checkpoint: The absolute peak area of the IS is monitored across the entire batch. If the IS area fluctuates by >20% from the mean, it instantly indicates severe, uncontrolled matrix effects or an injection error, automatically invalidating that specific sample[4].

Step 2: Mixed-Mode Solid-Phase Extraction (MCX SPE)
  • Procedure: Dilute the plasma with 2% phosphoric acid. Load onto an Oasis MCX (Mixed-mode Cation eXchange) SPE plate. Wash sequentially with 2% formic acid and 100% methanol. Elute the analyte using 5% ammonium hydroxide in methanol.

  • Causality: THIQ-6A contains a basic primary amine (pKa ~9.5). Acidification protonates this amine, ensuring strong ionic binding to the cation-exchange sorbent. The 100% methanol wash is critical; it removes neutral lipids and phospholipids—the primary culprits of ion suppression in LC-MS—without eluting the charged analyte[3]. Elution with a strong base deprotonates the amine, releasing it from the sorbent.

  • Self-Validation Checkpoint: Pre- and post-extraction spiked blank matrices are compared to calculate the absolute recovery. A recovery of >80% validates the extraction efficiency.

Step 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Procedure: Inject 2 µL of the reconstituted extract onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm). Utilize a gradient mobile phase of 10 mM ammonium formate (pH 3.0) and acetonitrile.

  • Causality: Because THIQ-6A is a highly polar, hydrophilic molecule, traditional Reversed-Phase (C18) chromatography often results in poor retention, causing the analyte to elute in the void volume alongside highly suppressive salts. HILIC provides excellent retention for polar amines, improving peak symmetry and chromatographically separating the analyte from early-eluting matrix interferents.

Step 4: Electrospray Ionization (ESI+) & MRM Detection
  • Procedure: Operate the mass spectrometer in positive ESI mode. Monitor the primary quantifier MRM transition (e.g., m/z 149.1 132.1, representing the loss of ammonia).

  • Self-Validation Checkpoint: Simultaneously monitor a secondary qualifier transition (e.g., m/z 149.1 105.1). The instrument software calculates the ion ratio between the quantifier and qualifier. This ratio must remain within ±20% of the reference standard. A deviation mathematically proves the presence of a co-eluting isobaric interference, preventing false-positive quantification.

Cross-Validation Logic & Workflow

When transferring this validated method from a reference platform (e.g., QqQ) to a test platform (e.g., Q-TOF), ICH M10 guidelines dictate that a statistical cross-validation must be performed using both spiked Quality Control (QC) samples and incurred (actual in vivo study) samples[4]. The bias between the two platforms must not exceed ±20% for at least 67% of the incurred samples.

CV_Workflow Start Study Samples (Incurred & Spiked QCs) PlatformA Reference Platform (QqQ LC-MS/MS) Start->PlatformA PlatformB Test Platform (HRMS Q-TOF) Start->PlatformB DataA Quantification Data A PlatformA->DataA DataB Quantification Data B PlatformB->DataB Compare Statistical Cross-Validation (Bland-Altman & Bias %) DataA->Compare DataB->Compare Decision Bias ≤ ±20%? Compare->Decision Pass Validation Successful Data Interchangeable Decision->Pass Yes Fail Validation Failed Investigate Matrix Effects Decision->Fail No

Fig 1: Cross-validation logical workflow for LC-MS/MS platform transfer.

References

  • [3] Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. Source: fda.gov. 3

  • [2] ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Source: gmp-compliance.org. 2

  • [4] ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Source: fyonibio.com. 4

  • [1] 1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Source: acs.org. 1

Sources

Comparing in vitro and in vivo results for 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical Translation of 1,2,3,4-Tetrahydroisoquinolin-6-amine Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy in JAK2 Inhibition

Executive Summary In the landscape of targeted oncology and myeloproliferative neoplasms (MPNs), the 1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride scaffold has emerged as a highly privileged pharmacophore. As a Senior Application Scientist overseeing preclinical drug development, I frequently evaluate how structural backbones influence the translational success of kinase inhibitors. This guide provides an objective, data-driven comparison of in vitro biochemical assays and in vivo xenograft models for N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives (specifically the optimized lead, Compound 13ac), benchmarking its performance against the clinical standard, Ruxolitinib.

Pharmacological Context: The Tetrahydroisoquinoline Scaffold

The primary challenge in treating MPNs—such as polycythemia vera and primary myelofibrosis—is achieving selective inhibition of Janus Kinase 2 (JAK2) without cross-reacting with JAK1 or JAK3. First-generation inhibitors like Ruxolitinib target both JAK1 and JAK2, leading to dose-limiting immunosuppression and severe platelet abnormalities [2].

The 1,2,3,4-tetrahydroisoquinolin-6-amine skeleton solves this by providing a conformationally restricted, saturated ring system. This rigidity perfectly anchors the pyrimidine moiety into the solvent-exposed region of the JAK2 ATP-binding pocket, maximizing interactions with specific amino acid residues unique to the JAK2 JH1 catalytic domain [1].

G EPO EPO / Cytokines Receptor Cytokine Receptor EPO->Receptor JAK2 JAK2 (V617F Mutated) Receptor->JAK2 STAT STAT Phosphorylation JAK2->STAT Proliferation MPN Cell Proliferation STAT->Proliferation Inhibitor 1,2,3,4-THIQ-6-amine Derivative (13ac) Inhibitor->JAK2 ATP Competitive Inhibition

JAK2/STAT signaling pathway and targeted inhibition by THIQ-6-amine derivatives.

In Vitro Profiling: Target Engagement & Cellular Potency

To establish a baseline for efficacy, the derivative Compound 13ac was evaluated across biochemical kinase assays and cellular proliferation models. The causality behind selecting SET-2 and Ba/F3-JAK2V617F cell lines is critical: both overexpress the specific JAK2V617F mutation responsible for driving human MPNs, ensuring our in vitro data reflects the exact clinical pathology [1].

Quantitative Data Comparison: In Vitro Potency
Assay / Cell LineBiological RelevanceCompound 13ac IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
JAK2 Kinase Direct biochemical target engagement3.02.8
SET-2 Cells Human megakaryoblastic leukemia (JAK2V617F+)11.7~15.0
Ba/F3-JAK2V617F Murine surrogate for MPN proliferation41.0~50.0

Data synthesized from foundational structure-activity relationship studies [1].

Self-Validating Protocol: In Vitro Kinase Assay

To ensure the observed IC₅₀ values are a direct result of competitive ATP-binding rather than assay artifacts (such as compound aggregation), this protocol utilizes ATP concentrations calibrated precisely to the Km​ of JAK2.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 µL of recombinant JAK2 enzyme into a 384-well plate. Add 1,2,3,4-tetrahydroisoquinolin-6-amine derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of an ATP/substrate peptide mix. Crucial Step: The ATP concentration must be set exactly at the apparent Km​ for JAK2 (typically ~10 µM) to ensure the calculated IC₅₀ accurately reflects the inhibitor's Ki​ .

  • Detection & Validation: After 60 minutes, quench the reaction using a TR-FRET detection reagent (e.g., LANCE Ultra). Include Staurosporine as a positive control plate-to-plate to validate assay reproducibility. Calculate IC₅₀ using a 4-parameter logistic curve fit.

In Vivo Efficacy: Xenograft & Allograft Translation

While in vitro data proves target engagement, the true test of a pharmaceutical intermediate is its ability to maintain stability, achieve bioavailability, and penetrate tumor microenvironments in vivo. Compound 13ac was advanced to NOD/SCID mouse models to evaluate its pharmacokinetic translation [1].

Quantitative Data Comparison: In Vivo Efficacy
ParameterModelCompound 13acRuxolitinib
Tumor Growth Inhibition (TGI) SET-2 Xenograft (NOD/SCID)82.3%~70.0%
Spleen Weight Normalization Ba/F3-JAK2V617F Allograft77.1%Inferior to 13ac
Body Weight Change Both ModelsNegligible (<5%)Negligible (<5%)

Data demonstrates that the 1,2,3,4-tetrahydroisoquinolin-6-amine scaffold successfully bridges the in vitro-in vivo gap, outperforming the clinical standard in spleen normalization [1].

Workflow Cell Cultured SET-2 Cells (JAK2V617F+) Inoculation Subcutaneous Inoculation (NOD/SCID Mice) Cell->Inoculation Dosing Oral Dosing (16 Days) Compound 13ac Inoculation->Dosing Measurement Tumor Volume & Body Weight Tracking Dosing->Measurement Analysis Efficacy Analysis (82.3% TGI) Measurement->Analysis

In vivo SET-2 xenograft experimental workflow for evaluating JAK2 inhibitors.

Self-Validating Protocol: SET-2 Xenograft Workflow

The choice of the SET-2 cell line is deliberate; as a human leukemia line, it mimics the exact genetic landscape of MPN patients. The inclusion of continuous body weight tracking ensures that the 82.3% TGI is a result of on-target efficacy, not systemic toxicity.

  • Cell Preparation: Harvest SET-2 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel to ensure localized tumor establishment and prevent rapid cell dispersion.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.

  • Randomization: Monitor tumor growth using digital calipers. Once the average tumor volume reaches approximately 160 mm³ (ensuring tumors are established and vascularized), randomize mice into vehicle and treatment groups (n=8/group).

  • Dosing Regimen: Administer Compound 13ac orally (PO) once daily for 16 consecutive days. The oral route validates the compound's gastrointestinal absorption and metabolic stability.

  • Data Acquisition: Measure tumor volume ( V=0.5×length×width2 ) and body weight every 2-3 days. Calculate TGI at day 16. Euthanize mice and extract spleens to measure weight normalization—a direct phenotypic marker of MPN reversal.

Comparative Analysis & Conclusion

The transition from a raw intermediate (1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride) to a highly potent in vivo therapeutic (Compound 13ac) highlights the power of rational drug design.

While Ruxolitinib remains the clinical benchmark, its dual JAK1/JAK2 inhibition profile leaves a clinical gap for highly selective agents. The in vitro data confirms that the tetrahydroisoquinoline scaffold achieves a remarkable 3.0 nM IC₅₀ against JAK2 [1]. More importantly, this biochemical potency translates seamlessly into the in vivo environment, yielding an 82.3% Tumor Growth Inhibition and superior spleen normalization compared to Ruxolitinib [1]. For drug development professionals, this scaffold represents a highly validated starting point for next-generation kinase inhibitors, offering a rigid, tunable core that maintains excellent oral bioavailability and target selectivity.

References

  • Yang, T., et al. "N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms." ACS Publications, 2020. Available at:[Link]

  • "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors." PubMed Central (PMC), 2023. Available at:[Link]

1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride structural analogs activity comparison

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional comparison of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride analogs reveals critical insights into the design of next-generation targeted therapies. As a Senior Application Scientist, I have structured this guide to move beyond basic observations, detailing the causality behind structural modifications and providing self-validating experimental workflows to assess these compounds.

Executive Summary & Mechanistic Rationale

Myeloproliferative neoplasms (MPNs) are predominantly driven by the hyperactivating JAK2-V617F mutation, making Janus Kinase 2 (JAK2) a premier therapeutic target[1]. While early inhibitors provided clinical benefits, their lack of selectivity across the JAK family (JAK1, JAK3, TYK2) often led to immunosuppressive off-target toxicities.

The 1,2,3,4-tetrahydroisoquinolin-6-amine (THIQ-6-amine) scaffold, specifically N-(pyrimidin-2-yl) derivatives like Compound 13ac , emerged as a highly potent, ATP-competitive JAK2 inhibitor[2]. The pyrimidine moiety forms critical hydrogen bonds with the kinase hinge region, while the rigid THIQ core anchors the molecule within the JH1 catalytic domain[2].

The Causality of Structural Evolution: Despite its potency, the saturated isoquinoline ring of the THIQ-6-amine core projects into the solvent-exposed region of the kinase[3]. Because the JH1 domain is highly homologous across all JAK isoforms, relying on rigid core binding limits family-wide selectivity and exposes the molecule to rapid microsomal metabolism[3]. To solve this, researchers employed a "ring-opening" strategy , converting the rigid THIQ core into a flexible N-(4-(aminomethyl)phenyl) analog (e.g., Compound A8 )[3]. This structural flexibility alters the spatial conformation of the terminal substituents, allowing the molecule to exploit subtle topographical differences in the solvent-exposed regions of JAK2 versus JAK1/3. This single modification simultaneously drives up kinase selectivity and improves pharmacokinetic (PK) stability[3].

JAK2_Signaling Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 (V617F) Activation Receptor->JAK2 STAT5 STAT5 Phosphorylation JAK2->STAT5 Transcription Gene Transcription STAT5->Transcription Inhibitor THIQ-6-amine Analogs Inhibitor->JAK2 ATP Competitive Inhibition

JAK2/STAT5 signaling pathway and targeted ATP-competitive inhibition by THIQ-6-amine analogs.

Quantitative Activity Comparison

To objectively evaluate the performance of the closed-ring THIQ-6-amine (13ac) versus its ring-opened structural analog (A8), we must analyze both their biochemical precision and their cellular translation.

Table 1: Biochemical Kinase Selectivity Profile

Data represents the IC50 concentrations required to inhibit the isolated JH1 kinase domains[2],[3].

CompoundScaffold ArchitectureJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 Selectivity Fold (vs JAK3)
13ac Rigid THIQ-6-amine3.0>42.0>42.0>42.0>14.0x
A8 Flexible Ring-Opened5.0193.0273.0206.054.6x

Interpretation: While the rigid THIQ-6-amine core (13ac) is marginally more potent against JAK2 (3.0 nM vs 5.0 nM), the ring-opened analog (A8) demonstrates a massive leap in selectivity, achieving a 54.6-fold preference for JAK2 over JAK3[2],[3].

Table 2: Cellular Efficacy & Pharmacokinetic Indicators

Translational data assessing target engagement in mutant cell lines and metabolic stability[2],[3].

CompoundSET-2 IC50 (nM)Ba/F3-JAK2V617F IC50 (nM)Microsomal T1/2 (min)Primary Mechanism of Action
13ac 11.741.054.6G0/G1 Arrest & Apoptosis
A8 <10.025.3>60.0G0/G1 Arrest & Apoptosis

Interpretation: The ring-opened analog maintains excellent cellular penetration and target engagement in the Ba/F3-JAK2V617F mutant model (25.3 nM). Furthermore, the removal of the saturated isoquinoline ring reduces lipophilic liabilities, extending the in vitro half-life[3].

Self-Validating Experimental Protocols

To ensure data integrity when evaluating novel THIQ-6-amine analogs, laboratories must employ orthogonal, self-validating workflows. The following protocols are designed to confirm that biochemical inhibition directly causes the observed cellular phenotypes.

Protocol A: TR-FRET Biochemical Kinase Selectivity Assay

Objective: Determine intrinsic catalytic inhibition independent of cellular permeability.

  • Enzyme Preparation: Incubate recombinant human JAK1, JAK2, JAK3, and TYK2 (JH1 domains) in a kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the analogs (starting at 10 µM down to 0.5 nM) in 100% DMSO. Transfer to the assay plate (final DMSO concentration <1%).

  • Reaction Initiation: Add ATP at the specific Km​ for each respective kinase to ensure competitive binding conditions, alongside a biotinylated peptide substrate.

  • Detection: Following a 60-minute incubation, add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

  • Self-Validation Check: Run Ruxolitinib concurrently as a positive control. Calculate the Z'-factor for the assay plate; a Z' > 0.6 is required to validate the run.

Protocol B: Cellular Target Engagement & Proliferation Assay

Objective: Confirm that biochemical inhibition translates to pSTAT5 suppression and subsequent cell death.

  • Cell Culture: Plate Ba/F3-JAK2V617F cells (mutant-dependent) and wild-type Ba/F3 cells (IL-3 dependent, used as a negative selectivity control) at 2×104 cells/well.

  • Target Engagement (Western Blot): Treat cells with analogs for 2 hours. Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Probe lysates for pSTAT5 (Tyr694) and total STAT5.

  • Phenotypic Readout (Proliferation): In a parallel plate, treat cells for 72 hours. Add CellTiter-Glo reagent and measure luminescence to determine cell viability.

  • Causality Check: The IC50 for pSTAT5 reduction (Step 2) must mathematically precede or match the IC50 for cellular proliferation (Step 3). If a compound kills cells without reducing pSTAT5, it is exhibiting off-target toxicity.

Assay_Workflow Comp Compound Preparation (THIQ-6-amine vs Ring-Opened) Biochem Biochemical Kinase Assay (JAK1, JAK2, JAK3, TYK2) Comp->Biochem Selectivity Profiling Cellular Cellular Proliferation Assay (Ba/F3-JAK2V617F & SET-2) Biochem->Cellular Lead Selection PK In Vivo PK Profiling (Microsomal Stability & Clearance) Cellular->PK Druggability Assessment Validation Self-Validating Readout: Correlate IC50 with pSTAT5 levels Cellular->Validation

Step-by-step experimental workflow for evaluating JAK2 inhibitor analogs.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. The integrity of our research and the safety of our laboratory environment depend on a rigorous and informed approach to chemical handling. This guide provides essential, step-by-step procedures for the proper disposal of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride, a compound requiring careful management as a hazardous substance. Our objective is to move beyond mere compliance, fostering a culture of safety and environmental stewardship that builds deep trust in our laboratory practices.

The Foundation of Safety: Hazard Identification and Risk Assessment

The amine functional group and the hydrochloride salt form suggest that the compound should be handled as an irritant and a potentially corrosive substance.[1][2] Analogs such as 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine are classified as causing skin irritation and serious eye damage.[3] Other amine hydrochlorides are categorized as harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[4] Therefore, it is imperative to treat this compound as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash .[5]

Hazard Classification (Inferred)GHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.[4][6]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[3][6]
Serious Eye Damage/IrritationCategory 2A / 1Danger/WarningH318/H319: Causes serious eye damage/irritation.[1][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[4][6]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensure that proper safety measures are in place. The causality is simple: effective containment and personal barriers are the most direct way to prevent exposure.

Engineering Controls : All handling of solid 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride and its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This prevents the inhalation of dust or aerosols. An eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE) : PPE is non-negotiable. The following table outlines the minimum requirements.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.[1]Protects against splashes and airborne particles causing serious eye irritation or damage.
Hand Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which can cause irritation or burns.[1][3]
Body A fully fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required if working outside a fume hood or if dust is generated.Prevents respiratory tract irritation from inhaling airborne particles.[4][6]

Waste Segregation and Container Management: Preventing a Bigger Problem

Improper segregation of chemical waste is a common source of laboratory incidents. Amine salts are incompatible with strong bases (which would deprotonate the amine, potentially releasing it as a free base) and strong oxidizing agents.[7][8]

Container Selection :

  • Solid Waste : Use a designated, chemically compatible, and clearly labeled hazardous waste container with a secure, screw-on cap.[5] The container must be in good condition, free from cracks or residue on the outside.

  • Liquid Waste (Solutions) : Use a separate, compatible container intended for corrosive aqueous waste. Do not mix with organic solvent waste.

Labeling : Proper labeling is a cornerstone of regulatory compliance and safety. Every waste container must be clearly marked with:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride ".

  • The approximate quantity of the waste.

  • The date accumulation started.

This ensures that everyone in the lab, as well as the professional waste disposal personnel, understands the contents and associated hazards.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of both the chemical and its containers.

Part A: Disposal of Unused or Waste Chemical
  • Preparation : Don the required PPE and ensure you are working within a chemical fume hood.

  • Solid Waste Transfer : Carefully transfer the solid waste into the designated hazardous waste container using a clean spatula or scoop. Avoid creating dust.

  • Solution Waste Transfer : If disposing of a solution, pour it carefully into the designated aqueous hazardous waste container.

  • Secure and Store : Securely cap the waste container. It must be kept closed at all times except when adding waste. Store the container in a designated satellite accumulation area, segregated from incompatible materials.

  • Arrange for Pickup : Do not accumulate large quantities of waste. When the container is approximately 90% full, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[5]

Part B: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not empty from a regulatory standpoint until it has been properly decontaminated.

  • Triple Rinsing : Triple rinse the container with a suitable solvent in which the compound is soluble (e.g., water or ethanol).[5]

  • Collect Rinsate : Crucially, the rinsate from all three rinses is considered hazardous waste .[5] Collect it and add it to your aqueous hazardous waste container.

  • Deface Label : After the final rinse and allowing the container to dry, completely remove or deface the original manufacturer's label.

  • Final Disposal : Once decontaminated and defaced, the container can be disposed of in the regular trash or recycling, according to your institution's specific policies.[5]

Visualization of the Disposal Workflow

The following diagram outlines the critical decision points in the chemical waste disposal process, ensuring a logical and compliant pathway from generation to final disposition.

DisposalWorkflow Disposal Decision Workflow for 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride cluster_prep Preparation cluster_waste Waste Handling cluster_final Final Disposition A Identify Waste: 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride B Consult SDS / Hazard Data (Treat as Hazardous) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is it the chemical itself (solid or solution)? C->D E Place in Labeled Hazardous Waste Container D->E Yes F Is it an empty container? D->F No I Store in Satellite Accumulation Area E->I G Triple-Rinse Container F->G Yes H Collect Rinsate as Hazardous Waste G->H J Deface Label on Dry, Rinsed Container G->J H->E K Contact EHS for Pickup I->K L Dispose of Container in Regular Trash/Recycling J->L

Caption: Decision workflow for proper chemical and container disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Isolate : Secure the area to prevent others from entering.

  • Report : Contact your institution's EHS or emergency response team.

  • Cleanup (if trained) : For minor spills, and only if you are trained and equipped to do so, use a chemical spill kit with an absorbent appropriate for aqueous/solid chemical spills.

    • Wearing full PPE, gently cover the spill with absorbent material.

    • Sweep up the material and place it in a designated hazardous waste container.

    • Decontaminate the area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

By adhering to these detailed procedures, you contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • NextSDS. (n.d.). 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine — Chemical Substance Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, 98%. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine — Chemical Substance Information. Retrieved from [Link]

  • Angene Chemical. (2025, March 24). Safety Data Sheet for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine hydrochloride. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth operational plan for handling 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride, moving beyond a simple checklist to instill a culture of safety and procedural excellence. As your partner in the laboratory, we believe that a profound understanding of why each step is taken is as critical as the step itself. This compound, like many amine hydrochlorides, requires meticulous handling to mitigate risks of skin, eye, and respiratory irritation.

Hazard Identification and Risk Assessment

Before any handling procedure, a thorough understanding of the compound's hazard profile is essential. 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride and related structures are classified with several potential hazards. The primary risks are associated with its irritant properties, which are common for amine salts.

The dihydrochloride form indicates that the basic amine groups have been neutralized with hydrochloric acid. While this can affect solubility and stability, it does not eliminate the inherent hazards of the parent amine and can introduce corrosive properties. Therefore, all handling protocols must assume the material is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested.[1][2][3]

Table 1: Hazard Classification for Related Amine Dihydrochlorides

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and eye damage or causes skin irritation.[1][7]
Serious Eye Damage/Eye IrritationCategory 1 / 2ACauses serious eye damage or serious eye irritation.[1][7]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1]

This data necessitates a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Integrated Safety: Engineering Controls & PPE

A multi-layered approach to safety is most effective, starting with broad environmental controls and moving to specific personal barriers.

Primary Engineering Controls

Your first and most critical line of defense is not worn, but worked within. All manipulations of 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride, especially when in solid/powder form, must be performed inside a certified chemical fume hood.[8] This control is designed to contain and exhaust dusts, vapors, and aerosols, preventing respiratory exposure.[9] The causality is simple: if the hazardous material never reaches the researcher's breathing zone, the risk of inhalation is virtually eliminated. Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier. Its selection and use must be deliberate and informed by the compound's specific risks.

Table 2: Required PPE for Handling 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

Protection TypeRequired PPESpecifications and Rationale
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Rationale: Protects against accidental splashes of solutions or airborne particles of the solid compound. Standard safety glasses are insufficient. Must conform to EN166 (EU) or NIOSH (US) standards.[3][10][11]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).Rationale: Prevents direct skin contact, which can cause irritation or burns.[8][12] Gloves must be inspected for tears or holes before each use. Use proper removal techniques to avoid contaminating your hands.[13]
Body Protection A fully buttoned lab coat or protective suit.Rationale: Protects against spills and contamination of personal clothing. Impervious clothing may be required for large-scale operations.[11][13]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates.Rationale: Required only if engineering controls fail, for cleaning up large spills, or when handling large quantities where dust cannot be controlled.[3][14] Not a substitute for a fume hood in routine operations.

Standard Operating Procedure: Weighing and Solubilizing

This protocol provides a self-validating workflow that minimizes exposure at every stage.

Step 1: Preparation & Pre-Handling

  • Confirm the chemical fume hood is operational.

  • Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood to minimize traffic in and out of the containment area.

Step 2: Aliquoting the Compound

  • Gently open the container, avoiding any puff of powder.

  • Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action slowly and deliberately to prevent aerosolizing the powder.

  • Once weighed, carefully add the solid to the vessel containing the solvent. Do not add solvent directly to the dry powder on the balance.

Step 3: Post-Handling & Decontamination

  • Securely close the primary container of the chemical.

  • Clean the spatula and any other reusable equipment with an appropriate solvent.

  • Wipe down the work surface, including the balance, with a damp cloth. Dispose of the bench paper and cleaning materials in the designated solid chemical waste container.

Step 4: Doffing (Removing) PPE

  • The sequence is critical to prevent self-contamination.

  • Gloves: Remove first, using a glove-on-glove technique.

  • Goggles/Face Shield: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside-out.

  • Wash hands thoroughly with soap and water after all PPE has been removed.[2][13]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Aliquot Compound prep3->handle1 handle2 Solubilize handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Safe handling workflow for 1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental release.

Spill Management

Should a spill occur, a calm and methodical response is essential.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Assess: From a safe distance, assess the extent of the spill and any immediate fire or inhalation hazards.

  • Contain: If safe to do so, prevent further spread by using a spill kit absorbent material to create a dike around the spill.

  • Clean-Up: For a small spill, cover it with an inert absorbent material (like vermiculite or sand). Sweep up the material carefully, place it in a labeled, sealed container for hazardous waste, and decontaminate the area.[9]

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

start Spill Occurs alert Alert & Evacuate start->alert assess Assess Situation alert->assess contain Contain Spill assess->contain If Safe cleanup Absorb & Collect contain->cleanup decon Decontaminate Area cleanup->decon report Report to EHS decon->report end Procedure Complete report->end

Caption: Workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation or a burn develops, seek medical attention.[2][13]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

Disposal and Storage

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][11][15] The storage area should be designated for corrosive or irritant materials.

  • Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Never dispose of this chemical down the drain.[2]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

  • Tri-iso, MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Cole-Parmer, Material Safety Data Sheet - 1,2-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

  • Storemasta, Examples of PPE for Various Dangerous Goods Classes. Available at: [Link]

  • Chembase.cn, 2-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine — Chemical Substance Information. Available at: [Link]

  • NextSDS, 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride - Chemical Substance Information. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinolin-6-amine dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。